Lidocaine N-ethyl bromide
Descripción
Structure
3D Structure
Propiedades
Número CAS |
21306-56-9 |
|---|---|
Fórmula molecular |
C16H27N2O+ |
Peso molecular |
263.40 g/mol |
Nombre IUPAC |
[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium |
InChI |
InChI=1S/C16H26N2O/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5/h9-11H,6-8,12H2,1-5H3/p+1 |
Clave InChI |
PYEBKOFMWAMBFV-UHFFFAOYSA-O |
SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] |
SMILES canónico |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C |
Apariencia |
Solid powder |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
>51.5 [ug/mL] (The mean of the results at pH 7.4) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
QX 314 QX-314 QX-314 bromide |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lidocaine N-ethyl bromide (QX-314)
Introduction
Lidocaine (B1675312) N-ethyl bromide, commonly known as QX-314, is a quaternary ammonium (B1175870) derivative of the local anesthetic lidocaine.[1][2][3] Its chemical structure includes a permanent positive charge, rendering it largely impermeable to the lipid cell membrane.[4][5][6][7] This characteristic is fundamental to its unique mechanism of action and its application as a research tool to selectively block specific neuronal populations. Unlike its parent compound, lidocaine, which readily crosses cell membranes, QX-314's effects are contingent on its entry into the cell, where it can access its molecular target.[3][4]
Primary Mechanism of Action: Intracellular Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action of QX-314 is the blockade of voltage-gated sodium channels (VGSCs) from the intracellular side of the channel pore.[3][4] VGSCs are crucial for the initiation and propagation of action potentials in excitable cells such as neurons.[8] By binding to a site within the channel, QX-314 physically obstructs the flow of sodium ions, thereby preventing depolarization and halting action potential firing.[8]
The blockade of sodium channels by QX-314 exhibits both frequency- and voltage-dependence, a characteristic it shares with its parent compound, lidocaine.[1] This "use-dependent" block means that the inhibitory effect is more pronounced in neurons that are firing at a higher frequency.[1] The modulated receptor hypothesis suggests that local anesthetics like lidocaine and its derivatives bind with higher affinity to the open and inactivated states of the sodium channel compared to the resting state.[8] Repetitive stimulation increases the proportion of channels in the open and inactivated states, thus enhancing the blocking effect.[1] Studies in squid axons have demonstrated that the sodium inactivation mechanism is critical for both the frequency- and voltage-dependent block by QX-314.[1]
A critical distinction for QX-314 is that due to its permanent charge, it cannot passively diffuse across the cell membrane to reach its intracellular binding site.[3] When applied externally to a cell, it has no effect on sodium channels unless a pathway for its entry is provided.[3]
Mechanism of Cellular Entry: The Role of Large-Pore Ion Channels
The membrane impermeability of QX-314 has been exploited to achieve selective neuronal blockade. The primary route for QX-314 to enter neurons is through the pores of large-pore, non-selective cation channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[9][10]
TRPV1 channels are well-known as receptors for capsaicin (B1668287) (the pungent component of chili peppers), noxious heat, and acidic conditions.[4] TRPA1 channels are activated by a variety of irritant compounds. Both of these channels are predominantly expressed in nociceptive (pain-sensing) sensory neurons.[4][10]
When these channels are activated and their pores open, they are large enough to allow the passage of the QX-314 cation into the cytoplasm.[2][10] Once inside, QX-314 can access its binding site on the intracellular side of voltage-gated sodium channels, leading to their blockade and the inhibition of neuronal excitability.[4][10] This unique entry mechanism allows for the selective silencing of neurons that express these large-pore channels, particularly nociceptors, without affecting other neurons, such as motor neurons, that do not.[4][10]
Recent studies have shown that QX-314 can directly activate and permeate human TRPV1 and TRPA1 channels to induce sodium channel inhibition.[9] For instance, co-application of QX-314 with a TRPV1 agonist like capsaicin, or under acidic conditions that activate TRPV1, leads to a robust and long-lasting local analgesia.[2][3][4] Interestingly, lidocaine itself, at clinically relevant concentrations, can act as a TRPV1 agonist, providing a rationale for co-administering lidocaine and QX-314 to achieve a prolonged and pain-selective nerve block.[3]
Quantitative Data
The following tables summarize quantitative data related to the concentrations and effects of Lidocaine N-ethyl bromide (QX-314) and related compounds from various experimental models.
Table 1: Effective Concentrations of QX-314 and Related Compounds
| Compound/Combination | Concentration | Experimental Model | Observed Effect | Reference |
| QX-314 + 2% Lidocaine | 0.5% | Rat sciatic nerve block | >9 hours of pain-selective block with unimpaired motor function. | [3] |
| QX-314 | 30 mM | HEK-293 cells expressing hTRPV1 | Induced cytotoxicity (48 ± 5% viable cells). | [9] |
| QX-314 | 20 mM | Rat hippocampal slices (intracellular solution) | Blockade of voltage-gated Na+ conductances for enhanced synaptic current recordings. | [11] |
| QX-314 | 5 mM | Intracellular solution for voltage-clamp experiments | Included to block Na+ channels. | [12] |
| Lidocaine | 5-20 µM | Rabbit Purkinje fibers | Effective antiarrhythmic doses for cardiac sodium channel block. | [13] |
| Lidocaine | >300 µM | Rabbit Purkinje fibers (negative holding potential) | Half-blocking concentration for cardiac sodium channels. | [13] |
Experimental Protocols
1. Patch-Clamp Electrophysiology for Assessing QX-314 Effects on Sodium Currents
This protocol is a generalized method based on descriptions of whole-cell patch-clamp recordings used to study the effects of QX-314 on neuronal ion channels.[9][12][14]
Objective: To measure voltage-gated sodium currents in neurons or cell lines and assess their inhibition by intracellularly applied QX-314.
Materials:
-
Cells: Cultured neurons (e.g., dorsal root ganglion neurons) or HEK-293 cells expressing the sodium channel of interest (e.g., Nav1.7) and a channel for QX-314 entry (e.g., TRPV1).[9]
-
Extracellular (Bath) Solution (in mM): 119 NaCl, 2.5 KCl, 1.3 Na₂SO₄, 2.5 CaCl₂, 26.2 NaHCO₃, 1 NaH₂PO₄, 2 MgCl₂, 10 glucose. The solution should be continuously bubbled with 95% O₂ and 5% CO₂. pH adjusted to 7.4.[12]
-
Intracellular (Pipette) Solution (in mM): 120.5 CsCl, 10 KOH-HEPES, 2 EGTA, 8 NaCl, 5 QX-314 Br- salt, 2 Na-ATP, 0.3 Na-GTP. pH adjusted to 7.2, osmolarity to ~295 mOsm.[12] (Note: CsCl is used to block potassium channels, isolating sodium currents).
-
Equipment: Inverted or upright microscope with DIC optics, patch-clamp amplifier (e.g., Multipatch 700B), data acquisition software (e.g., pClamp), micromanipulator, and perfusion system.[12]
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere. Place a coverslip in the recording chamber mounted on the microscope stage.
-
Perfusion: Continuously perfuse the recording chamber with oxygenated extracellular solution at a controlled temperature (e.g., 32-34 °C).[12]
-
Pipette Pulling: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[12]
-
Establishing Whole-Cell Configuration:
-
Fill a micropipette with the QX-314-containing intracellular solution and mount it on the micromanipulator.
-
Apply light positive pressure to the pipette and lower it into the bath.[15]
-
Approach a target cell and gently press the pipette tip against the cell membrane to form a high-resistance seal (GΩ seal).[15]
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration. This allows the QX-314 in the pipette to diffuse into the cell.[15]
-
-
Voltage-Clamp Recording:
-
Clamp the cell's membrane potential at a holding potential where sodium channels are in a resting state (e.g., -70 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
To study use-dependent block, apply a train of short depolarizing pulses at a specific frequency (e.g., 10 Hz).[9]
-
-
Data Acquisition and Analysis: Record the resulting currents. The peak inward current at each voltage step corresponds to the sodium current. Analyze the progressive decrease in current amplitude during a pulse train to quantify use-dependent inhibition by QX-314.
Visualizations
The following diagrams illustrate the mechanism of action of this compound (QX-314) and a typical experimental workflow.
Caption: Mechanism of QX-314 entry and action in a nociceptive neuron.
Caption: Workflow for a whole-cell patch-clamp experiment with QX-314.
References
- 1. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 8. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 11. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiology [protocols.io]
- 13. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.axolbio.com [docs.axolbio.com]
A Deep Dive into the QX-314 Binding Site on Voltage-Gated Sodium Channels
A Technical Guide for Researchers and Drug Development Professionals
QX-314, a permanently charged derivative of lidocaine (B1675312), serves as a critical tool in the study of voltage-gated sodium channels (Navs) and as a potential therapeutic agent. Its unique membrane impermeability and state-dependent blocking characteristics have provided invaluable insights into the architecture of the sodium channel pore and the mechanisms of local anesthesia. This technical guide synthesizes key findings on the QX-314 binding site, offering a detailed overview of its molecular interactions, the experimental methodologies used to elucidate these interactions, and the quantitative data that underpins our current understanding.
The Intracellular Binding Site and Mechanism of Action
QX-314 exerts its blocking effect from the intracellular side of the neuronal membrane.[1][2][3] Unlike its parent compound, lidocaine, which can diffuse across the cell membrane in its neutral form, the permanent positive charge of QX-314 prevents its passive entry into the cell.[4][3] Consequently, its application is typically performed via intracellular perfusion in experimental setups or, in vivo, by exploiting the large pores of other ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, to gain access to the cytoplasm of nociceptive neurons.[2][5][6]
The binding of QX-314 to the sodium channel is highly state-dependent, showing a preference for the open and inactivated states over the resting state.[7][8] This "use-dependent" or "phasic" block means that the inhibitory effect is more pronounced in neurons that are firing action potentials more frequently, as the channels are more often in the open or inactivated conformations required for drug binding.[7][8]
Molecular modeling and mutagenesis studies have pinpointed the binding site for QX-314 to the inner pore of the sodium channel, a region analogous to the binding site of other local anesthetics.[9][10] This site is formed by residues within the S6 transmembrane segments of the four homologous domains (DI-DIV) that constitute the channel pore.
Key Residues and Molecular Interactions
Structural and functional studies have identified several critical amino acid residues that contribute to the binding of QX-314. These residues are primarily located in the S6 segments of domains III and IV.
Key Residues in the QX-314 Binding Site:
| Domain | S6 Residue (Human Nav1.5) | Role in Binding |
| DIII | Phe1291 | Aromatic interactions with the drug molecule. Mutation can disrupt fast inactivation and alter drug binding.[11] |
| DIV | Phe1760 | A critical residue for high-affinity binding of local anesthetics, including QX-314. Mutations significantly reduce drug potency.[9] |
| DIV | Tyr1767 | Contributes to the binding pocket through aromatic interactions.[9] |
Rosetta modeling of the human cardiac sodium channel (hNav1.5) suggests that the binding "hot spot" for QX-314 is similar to that of lidocaine, involving interactions with residues in the DIII-S6 and DIV-S6 segments.[9] The bulky triethylammonium (B8662869) group of QX-314 is thought to fit within the inner pore, with its positive charge interacting with the electrostatic field of the channel.[10]
Quantitative Analysis of QX-314 Block
The potency of QX-314 can be quantified through various electrophysiological parameters. The half-maximal inhibitory concentration (IC50) is a common measure of drug potency.
Reported IC50 Values for QX-314:
| Channel Subtype | Experimental System | IC50 | Notes |
| Nav1.7 | HEK293 cells (external application) | 2.0 ± 0.3 mM | Suggests an additional, low-potency external binding site.[12] |
| Nav1.7 & Nav1.1 | (intracellular application) | ~6-fold less potent than BW-031 | Comparative study with a novel blocker.[2] |
Mutations within the binding site can dramatically alter the affinity of the channel for QX-314. For instance, mutation of the F1748 residue in Nav1.7 (analogous to F1760 in Nav1.5) to Alanine (F1748A) reduces the potency of lidocaine by 40-fold but has no effect on the potency of externally applied QX-314, further supporting the existence of distinct internal and external binding sites or mechanisms of action.[12]
Signaling Pathways and Experimental Workflows
The study of the QX-314 binding site involves a combination of electrophysiological, molecular, and computational approaches.
Signaling Pathway of QX-314 Action
The following diagram illustrates the pathway of QX-314 from extracellular application to the blocking of intracellular sodium channels, often facilitated by TRPV1 channels.
Caption: Signaling pathway of QX-314 entry and sodium channel block.
Experimental Workflow for Characterizing QX-314 Binding
The workflow for investigating the QX-314 binding site typically involves site-directed mutagenesis followed by electrophysiological characterization.
Caption: Experimental workflow for identifying QX-314 binding site residues.
Detailed Experimental Protocols
A fundamental technique for studying the effects of QX-314 is whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology Protocol
Objective: To measure the effect of intracellularly applied QX-314 on voltage-gated sodium currents.
1. Cell Preparation:
- Culture cells heterologously expressing the sodium channel of interest (e.g., HEK293 cells).
- Plate cells on glass coverslips at an appropriate density for recording 24-48 hours post-transfection.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
- QX-314 Stock Solution: Prepare a concentrated stock solution of QX-314 chloride in the internal solution. The final concentration in the pipette solution is typically in the range of 1-20 mM.[13]
3. Recording Procedure:
- Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
- Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing the contents of the pipette (including QX-314) to diffuse into the cell.
- Clamp the cell membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).
- Apply voltage protocols to elicit sodium currents. A typical protocol involves a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) from the holding potential.
- To assess use-dependent block, apply a train of short depolarizing pulses at a specific frequency (e.g., 10 Hz).
4. Data Analysis:
- Measure the peak amplitude of the sodium current in response to each voltage step.
- Construct current-voltage (I-V) relationships and dose-response curves to determine the IC50 of QX-314.
- Analyze the reduction in current amplitude during a pulse train to quantify use-dependent block.
Conclusion
The study of QX-314 has been instrumental in defining the local anesthetic binding site within voltage-gated sodium channels. Its unique properties as a permanently charged, membrane-impermeable molecule have allowed for the detailed characterization of an intracellular binding site and the state-dependent nature of channel block. The convergence of evidence from electrophysiology, site-directed mutagenesis, and computational modeling provides a robust framework for understanding how this important pharmacological tool interacts with its target. For drug development professionals, the insights gained from QX-314 research offer a template for the rational design of novel, state-dependent sodium channel blockers with potentially improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 9. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Lidocaine N-ethyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidocaine N-ethyl bromide, a quaternary ammonium (B1175870) derivative of the local anesthetic lidocaine, presents a unique physicochemical profile that dictates its pharmacological behavior. As a permanently charged molecule, its properties, particularly solubility and lipophilicity, diverge significantly from its parent compound. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental methodologies for their determination, and illustrates its primary mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and procedural insights for the study of this and similar quaternary ammonium compounds.
Chemical Identity and Structure
This compound, also known as QX-314 bromide, is a synthetic derivative of lidocaine. The key structural modification is the quaternization of the tertiary amine group with an ethyl bromide, resulting in a permanently cationic molecule.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| Chemical Name | N-(2,6-dimethylphenylcarbamoylmethyl)triethylammonium bromide |
| Synonyms | QX-314 bromide, this compound quaternary salt |
| CAS Number | 21306-56-9[1] |
| Molecular Formula | C₁₆H₂₇BrN₂O[1] |
| Molecular Weight | 343.31 g/mol |
| Chemical Structure |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The permanent positive charge on this compound significantly influences these characteristics.
Table 2: Physicochemical Data for this compound
| Property | Value | Experimental Notes |
| Physical Form | White crystalline solid | - |
| Melting Point | Data not available | Expected to be a sharp melting point characteristic of a crystalline salt. |
| Solubility | Water: 100 mg/mL[2] DMSO: Soluble[3] Ethanol: Data not available | The high water solubility is attributed to the ionic nature of the quaternary ammonium group. |
| pKa | Not applicable | As a quaternary ammonium compound, it is permanently charged and does not have a pKa in the physiological range. |
| logP (Octanol/Water) | Data not available | Expected to have a very low or negative logP value due to its permanent charge, indicating high hydrophilicity and poor lipid membrane permeability. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate characterization of a compound's physicochemical properties. The following sections outline standard methodologies applicable to the determination of the key properties of this compound.
Determination of Melting Point
The melting point of a crystalline solid is a crucial indicator of its purity.
-
Methodology: Capillary Melting Point Determination
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.
-
Determination of Solubility
Solubility is a key parameter influencing a drug's bioavailability.
-
Methodology: Shake-Flask Method
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.
-
Determination of pKa
For ionizable compounds, the pKa dictates the degree of ionization at a given pH. However, for a permanently charged quaternary ammonium compound like this compound, this property is not traditionally measured as it does not have a proton to dissociate.
-
Theoretical Consideration: Quaternary ammonium salts are considered strong bases with pKa values typically above 12. They are permanently ionized across the physiological pH range.
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and its ability to cross biological membranes.
-
Methodology: Shake-Flask Method
-
A solution of this compound of known concentration is prepared in one of the immiscible phases (typically the aqueous phase for a hydrophilic compound).
-
A known volume of this solution is mixed with a known volume of the other immiscible phase (n-octanol) in a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.
-
The funnel is allowed to stand until the two phases have completely separated.
-
The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. For a permanently charged molecule like this compound, the concentration in the octanol phase is expected to be very low.
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) from the intracellular side of the neuronal membrane. Its permanent positive charge prevents it from readily crossing the lipid bilayer of the cell membrane.
Workflow for Intracellular Sodium Channel Blockade
The following diagram illustrates the workflow of how this compound accesses and blocks voltage-gated sodium channels.
Caption: Workflow of this compound's intracellular blockade of sodium channels.
This diagram illustrates that due to its charge, this compound requires an alternative entry route into the cell, such as through open ion channels like TRPA1 or TRPV1, to reach its site of action on the intracellular side of the voltage-gated sodium channel.
Logical Relationship of Physicochemical Properties and Bioactivity
The physicochemical properties of this compound are directly linked to its biological activity.
Caption: Relationship between physicochemical properties and biological activity.
This diagram shows the logical flow from the chemical structure to the resulting biological action. The quaternary nature leads to a permanent charge, which in turn dictates high water solubility and low lipophilicity. This poor lipid solubility results in poor membrane permeability, necessitating an alternative route of entry to reach its intracellular target and cause a use-dependent blockade of sodium channels.
Conclusion
References
An In-depth Technical Guide to the Spectroscopic Analysis of Lidocaine N-ethyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Lidocaine (B1675312) N-ethyl bromide, a quaternary ammonium (B1175870) derivative of the widely used local anesthetic, Lidocaine. Also known as QX-314, this compound is a valuable tool in neuroscience research due to its selective action on nociceptive neurons. This document details the expected spectroscopic characteristics of Lidocaine N-ethyl bromide based on the extensive data available for its parent compound, Lidocaine, and established principles of spectroscopic analysis. It also provides detailed experimental protocols for key analytical techniques and visual workflows to guide researchers in their analytical endeavors.
Introduction to Lidocaine and this compound
Lidocaine is a local anesthetic of the amino amide type.[1][2][3] It functions by blocking voltage-gated sodium channels in the neuronal cell membrane, preventing the propagation of action potentials and thus blocking the sensation of pain.[1][4] Its N-ethyl bromide derivative, this compound (QX-314), is a quaternary ammonium compound.[5] This positive charge renders the molecule membrane-impermeant, restricting its action to intracellular application.[5][6] This property is exploited in research to selectively block sodium channels in neurons that are transiently made permeable, for instance, through the activation of TRPV1 channels.[6]
The chemical structures of Lidocaine and this compound are shown below:
Lidocaine: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide This compound: N-(2,6-dimethylphenylcarbamoylmethyl)triethylammonium bromide
Accurate spectroscopic analysis is crucial for confirming the identity, purity, and stability of these compounds in research and pharmaceutical development.
Spectroscopic Analysis of Lidocaine
A thorough understanding of the spectroscopic properties of Lidocaine is fundamental to interpreting the data for its derivatives. The following sections summarize the key spectroscopic data for Lidocaine.
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
Table 1: ¹H NMR Spectroscopic Data for Lidocaine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.92 | Singlet | 1H | NH (amide) |
| 7.09 | Multiplet | 3H | Ar-H |
| 3.22 | Singlet | 2H | CO-CH₂-N |
| 2.69 | Quartet | 4H | N-(CH₂-CH₃)₂ |
| 2.23 | Singlet | 6H | Ar-CH₃ |
| 1.13 | Triplet | 6H | N-(CH₂-CH₃)₂ |
Data obtained in CDCl₃ at 400 MHz.[1][2][4][7]
Table 2: ¹³C NMR Spectroscopic Data for Lidocaine
| Chemical Shift (ppm) | Assignment |
| 170.1 | C=O (amide) |
| 135.0 | Ar-C (quaternary) |
| 134.1 | Ar-C (quaternary) |
| 128.1 | Ar-CH |
| 126.9 | Ar-CH |
| 57.5 | CO-CH₂-N |
| 50.7 | N-(CH₂-CH₃)₂ |
| 18.5 | Ar-CH₃ |
| 12.6 | N-(CH₂-CH₃)₂ |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.
Table 3: Mass Spectrometric Data for Lidocaine
| m/z | Interpretation |
| 234 | [M]⁺ (Molecular Ion) |
| 86 | [CH₂N(CH₂CH₃)₂]⁺ (Base Peak) |
The base peak at m/z 86 is a characteristic fragment of Lidocaine and its metabolites, resulting from the cleavage of the amide bond.[10][11][12][13]
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Infrared (IR) Spectroscopic Data for Lidocaine
| Wavenumber (cm⁻¹) | Interpretation |
| 3250 | N-H stretch (amide) |
| 3050 | C-H stretch (aromatic) |
| 2970 | C-H stretch (aliphatic) |
| 1660 | C=O stretch (amide I) |
| 1540 | N-H bend (amide II) |
Predicted Spectroscopic Analysis of this compound (QX-314)
The addition of an ethyl group to the tertiary amine of Lidocaine to form a quaternary ammonium salt will induce predictable changes in its spectroscopic signatures.
The formation of the quaternary ammonium salt will lead to a downfield shift of the protons and carbons near the positively charged nitrogen atom due to the deshielding effect.
Table 5: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | NH (amide) |
| ~7.1 | Multiplet | 3H | Ar-H |
| ~4.0 | Singlet | 2H | CO-CH₂-N⁺ |
| ~3.4 | Quartet | 6H | N⁺-(CH₂-CH₃)₃ |
| ~2.2 | Singlet | 6H | Ar-CH₃ |
| ~1.4 | Triplet | 9H | N⁺-(CH₂-CH₃)₃ |
Table 6: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (ppm) | Assignment |
| ~168 | C=O (amide) |
| ~135 | Ar-C (quaternary) |
| ~134 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~127 | Ar-CH |
| ~60 | CO-CH₂-N⁺ |
| ~55 | N⁺-(CH₂-CH₃)₃ |
| ~18 | Ar-CH₃ |
| ~8 | N⁺-(CH₂-CH₃)₃ |
As this compound is a salt, electrospray ionization (ESI) in positive ion mode would be the most appropriate mass spectrometry technique.
Table 7: Predicted Mass Spectrometric Data for this compound
| m/z | Interpretation |
| 263 | [M]⁺ (Cationic part: C₁₆H₂₇N₂O⁺) |
| 114 | [CH₂N(CH₂CH₃)₃]⁺ |
The molecular weight of the cationic portion of this compound is 263.3 Da. The fragmentation pattern is expected to be different from Lidocaine due to the stability of the quaternary ammonium group.
The IR spectrum of this compound is expected to be broadly similar to that of Lidocaine, with the key functional group absorptions remaining.
Table 8: Predicted Infrared (IR) Spectroscopic Data for this compound
| Predicted Wavenumber (cm⁻¹) | Interpretation |
| ~3250 | N-H stretch (amide) |
| ~3050 | C-H stretch (aromatic) |
| ~2980 | C-H stretch (aliphatic) |
| ~1670 | C=O stretch (amide I) |
| ~1540 | N-H bend (amide II) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific instrument being used.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Instrument Setup:
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For fragmentation analysis (MS/MS), select the parent ion (m/z 263) and acquire the product ion spectrum.
-
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
-
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analysis of this compound.
References
- 1. asahilab.co.jp [asahilab.co.jp]
- 2. hmdb.ca [hmdb.ca]
- 3. azom.com [azom.com]
- 4. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Lidocaine(137-58-6) 1H NMR [m.chemicalbook.com]
- 8. news-medical.net [news-medical.net]
- 9. Lidocaine(137-58-6) 13C NMR spectrum [chemicalbook.com]
- 10. Identification of lidocaine and its metabolites in post-administration equine urine by ELISA and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thomastobin.com [thomastobin.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Intracellular Application of QX-314: A Technical Guide for Basic Research
A comprehensive overview of the principles, experimental protocols, and data for utilizing QX-314 in neuroscience and drug development research.
Introduction
QX-314, a quaternary derivative of lidocaine (B1675312), is a powerful tool in basic research, primarily utilized for its ability to block voltage-gated sodium channels from the intracellular side of the neuronal membrane. Due to its permanent positive charge, QX-314 is membrane-impermeant, a characteristic that researchers have ingeniously exploited to achieve selective blockade of specific neuron populations. This technical guide provides an in-depth exploration of the core applications of QX-314, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action
The primary mechanism of action for QX-314 is the blockade of voltage-gated sodium channels (NaV) from within the neuron.[1] Unlike its parent compound, lidocaine, which can diffuse across the cell membrane, QX-314's charge prevents it from passively entering the cell. Therefore, its effects are contingent on intracellular delivery. Once inside, QX-314 binds to the local anesthetic binding site within the pore of NaV channels, effectively inhibiting the influx of sodium ions and thereby preventing the generation and propagation of action potentials. This blockade is often use-dependent, meaning it is more pronounced in neurons that are more active.
A key research application of QX-314 stems from its conditional entry into neurons through large-pore ion channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[2][3][4] These channels, which are predominantly expressed in nociceptive (pain-sensing) neurons, can be activated by agonists such as capsaicin (B1668287) (for TRPV1) or mustard oil (for TRPA1).[2][4] Upon activation, the pores of these channels dilate, allowing QX-314 to enter the neuron and exert its sodium channel-blocking effects selectively in these cells. This strategy forms the basis for producing long-lasting, targeted analgesia in preclinical models.[5][6][7][8] Interestingly, common local anesthetics like lidocaine and bupivacaine (B1668057) can also act as TRPV1 agonists, facilitating the entry of QX-314 into nociceptors.[6][7][9]
Quantitative Data
The following tables summarize key quantitative parameters for the use of QX-314 in various experimental settings.
| Parameter | Channel | Value | Species/Cell Type | Notes | Reference |
| IC50 (External) | NaV1.7 | 2.0 ± 0.3 mM (resting) | HEK293 cells | No preference for resting vs. inactivated state. | [10] |
| NaV1.7 | 2.3 ± 0.4 mM (inactivated) | HEK293 cells | [10] | ||
| IC50 (Inhibition) | TRPV1 | 8.0 ± 0.6 µM | Xenopus laevis oocytes | Inhibition of capsaicin-evoked TRPV1 currents at sub-activating concentrations. | [9] |
| Activation | TRPV1 | 10, 30, and 60 mM | Xenopus laevis oocytes | Activates TRPV1 channels at higher concentrations. | [9] |
| Intracellular Accumulation | - | 50–100 µM | Rat Dorsal Root Ganglion Neurons | Following co-application with capsaicin. | [2][11] |
| Application | Animal Model | QX-314 Concentration | Co-administered Agent (Concentration) | Duration of Effect (Sensory Block) | Duration of Effect (Motor Block) | Reference |
| Sciatic Nerve Block | Rat | 0.5% | Lidocaine (2%) | >9 hours (pain-selective) | ~1 hour | [5] |
| Rat | 1% | Lidocaine (1%) | 9-12 hours | 6 hours | [5] | |
| Rat | 0.9% | Bupivacaine (0.5%) | 10.1 ± 0.8 hours | 10.1 ± 0.8 hours | [9] | |
| Intradermal Wheal Assay | Guinea Pig | 70 mM | - | 650 ± 171 minutes | - | [10] |
| Tail-Flick Test | Mouse | 70 mM | - | 540 ± 134 minutes | - | [10] |
| Sciatic Nerve Block | Mouse | 70 mM | - | - | 282 ± 113 minutes | [10] |
| Perisciatic Nerve Injection | Rat | 0.2% | Lidocaine (1%) | ~2 hours | Transient | [7][8] |
| Rat | 0.2% | Lidocaine (2%) | ~9 hours | Transient | [7][8] | |
| Rat | 0.2% | Capsaicin (0.05%) | 5 hours | Minimal | [8] |
Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Recording with Intracellular QX-314
This protocol describes the recording of voltage-gated sodium currents in cultured neurons (e.g., dorsal root ganglion neurons) with QX-314 included in the patch pipette solution.
1. Cell Preparation:
-
Culture dorsal root ganglion (DRG) neurons on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine and laminin).
-
Maintain cultures in a suitable growth medium at 37°C in a humidified 5% CO2 incubator.
-
Use neurons for recording 1-3 days after plating.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Pipette Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, 5 QX-314 bromide. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose. Cesium is used to block potassium channels.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope and perfuse with the external solution at room temperature.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration. Allow QX-314 to diffuse into the cell for at least 5-10 minutes before recording sodium currents.
-
Voltage-Clamp Protocol for Sodium Currents:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the closed, resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments for 50 ms) to elicit sodium currents.
-
A pre-pulse to a very depolarized potential (e.g., +30 mV) for 100-200 ms (B15284909) can be used to inactivate sodium channels and obtain subtracted leak currents.
-
To assess use-dependent block, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 5-20 Hz).
-
4. Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct current-voltage (I-V) relationship curves.
-
Analyze the voltage-dependence of activation and inactivation.
-
For use-dependence protocols, plot the normalized peak current as a function of pulse number.
In Vivo: Selective Nociceptor Blockade via Sciatic Nerve Injection in Rodents
This protocol describes the co-injection of QX-314 and a TRPV1 agonist (lidocaine) to achieve a selective sensory nerve block in rats.
1. Animal Preparation:
-
Anesthetize adult male Sprague-Dawley rats with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).
-
Shave the fur over the left hip and thigh area.
-
Position the animal in a prone or lateral position to expose the injection site.
2. Drug Preparation:
-
Prepare a solution of 2% lidocaine hydrochloride.
-
Prepare a solution of 0.5% QX-314 bromide.
-
Both solutions should be prepared in sterile 0.9% saline.
-
For co-injection, the solutions can be mixed immediately before use.
3. Sciatic Nerve Injection:
-
Palpate the anatomical landmarks of the greater trochanter and the ischial tuberosity.
-
Insert a 27- or 30-gauge needle attached to a Hamilton syringe midway between these two points, perpendicular to the skin, until it gently contacts the bone.
-
Retract the needle slightly and inject a total volume of 200 µL of the drug solution(s) in close proximity to the sciatic nerve.
4. Behavioral Assessment:
-
Allow the animal to recover from anesthesia in a clean cage.
-
Sensory Blockade Assessment (Nociception):
-
Mechanical Nociception (Paw Pinch): Apply a calibrated forceps or a von Frey filament to the plantar surface of the hind paw and observe the withdrawal threshold or response.
-
Thermal Nociception (Hargreaves Test): Use a radiant heat source focused on the plantar surface of the hind paw and measure the latency to paw withdrawal.
-
-
Motor Blockade Assessment:
-
Grip Strength: Assess the animal's ability to grip a wire mesh or a specialized grip strength meter.
-
Righting Reflex and Gait: Observe the animal's posture and locomotion for any deficits.
-
-
Perform baseline measurements before drug administration and at regular intervals (e.g., 30 min, 1, 2, 4, 6, 9, 12, and 24 hours) post-injection.
5. Data Analysis:
-
Plot the paw withdrawal latency/threshold or motor function score over time.
-
Compare the duration and magnitude of sensory versus motor blockade between different treatment groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences.
Visualizations
Signaling Pathway: TRPV1-Mediated Entry of QX-314 and Sodium Channel Blockade
Caption: TRPV1 activation by an agonist allows QX-314 entry and subsequent intracellular blockade of NaV channels.
Experimental Workflow: In Vivo Selective Nociceptor Blockade
References
- 1. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 5. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scholars@Duke publication: Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents. [scholars.duke.edu]
- 8. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The quaternary lidocaine derivative QX-314 in combination with bupivacaine for long-lasting nerve block: Efficacy, toxicity, and the optimal formulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for QX-314 in Whole-Cell Patch Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
QX-314, a quaternary derivative of lidocaine, is a valuable pharmacological tool in electrophysiology, particularly for whole-cell patch clamp recordings. Its positive charge renders it membrane-impermeant, allowing for selective intracellular blockade of voltage-gated sodium channels (Nav) when included in the patch pipette's internal solution. This property enables researchers to isolate and study other ionic currents and synaptic events without the confounding influence of action potentials in the recorded cell. Furthermore, the conditional entry of QX-314 through specific ion channels, such as TRPV1 and TRPA1, offers a unique method for targeting and modulating the activity of specific neuronal subpopulations.
These application notes provide a comprehensive guide to the effective use of QX-314 in whole-cell patch clamp recordings, including its mechanism of action, detailed experimental protocols, and quantitative data on its effects.
Mechanism of Action
When introduced intracellularly via the patch pipette, QX-314 directly blocks the pore of voltage-gated sodium channels from the inside, preventing sodium influx and thereby inhibiting the generation of action potentials.[1][2] The block is often use-dependent, meaning it is more pronounced with repeated channel activation.[3][4]
Interestingly, while QX-314 is generally membrane-impermeant, it can enter neurons through the large pores of certain non-selective cation channels, most notably the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels.[3][5] This unique property allows for the selective inhibition of neurons expressing these channels by applying QX-314 extracellularly in the presence of a channel agonist (e.g., capsaicin (B1668287) for TRPV1).
Data Presentation
The following tables summarize the quantitative data regarding the use and effects of QX-314 in whole-cell patch clamp recordings.
Table 1: Concentrations of QX-314 and Their Effects on Ion Channels
| Concentration | Target Channel(s) | Effect(s) | Cell Type / Preparation | Reference(s) |
| 0.2 mM | Inactivating Na+ channels | Blockade | Dissociated lamprey neurons | [2] |
| 0.5 mM | Inactivating Na+ channels | Blockade | --- | [6] |
| 4 mM | Na+ channels | Blockade | --- | [7] |
| 5 mM | Na+ channels, Iq (a K+ current) | Blockade of spiking and Iq, increase in steady-state input resistance. | Rat hippocampal CA1 pyramidal neurons | [8] |
| 5 mM, 30 mM | hTRPV1, hTRPA1, Nav1.7 | Activation of hTRPV1 and hTRPA1, permeation through these channels leading to concentration-dependent, use-dependent inhibition of Nav1.7. | HEK-293 cells expressing hTRPV1, hTRPA1, and Nav1.7 | [3] |
| 10 mM | Na+ channels, Ca2+ channels | Marked reduction of Ca2+ currents (ICa). | Dissociated lamprey neurons | [2] |
| 20 mM | Voltage-gated Na+ conductances | Blockade of Na+ conductances and regenerative spiking activity. | Rat hippocampal slices | [1] |
Table 2: Example Intracellular Solution Composition with QX-314
| Component | Concentration (mM) | Purpose |
| K-Gluconate | 120-130 | Main K+ salt to mimic intracellular environment |
| KCl | 6-20 | Cl- source |
| HEPES | 10 | pH buffer |
| EGTA | 0.2-10 | Calcium chelator |
| Mg-ATP | 2-4 | Energy source |
| Na2-GTP | 0.3-0.5 | Energy source |
| Na-Phosphocreatine | 10 | Energy source |
| QX-314 | 4 | Na+ channel blocker |
| Biocytin | 0.1-0.5% | For post-hoc cell labeling |
| Adjust pH to 7.2-7.3 with KOH | ||
| Adjust osmolarity to ~280-290 mOsm |
Note: The exact composition of the internal solution can be adjusted based on the specific experimental requirements.
Experimental Protocols
Protocol 1: Preparation of QX-314 Containing Intracellular Solution
-
Calculate and Weigh Components: Based on the desired final volume and concentrations (refer to Table 2), calculate the required mass of each component. Accurately weigh each solid component.
-
Dissolve Components: In a beaker, dissolve the components in approximately 80-90% of the final volume of high-purity, nuclease-free water. It is recommended to add components one by one, ensuring each is fully dissolved before adding the next.
-
Add QX-314: Weigh the desired amount of QX-314 bromide or chloride salt and add it to the solution. Ensure it is completely dissolved.
-
pH Adjustment: Adjust the pH of the solution to the desired value (typically 7.2-7.3) using a potassium-based acid or base (e.g., KOH).[9] Monitor the pH using a calibrated pH meter.
-
Osmolarity Adjustment: Measure the osmolarity of the solution using an osmometer. Adjust the osmolarity to be slightly lower (10-20 mOsm) than the extracellular solution to ensure a good seal.[9][10] Adjust with either water to decrease or a concentrated salt solution (e.g., KCl) to increase.
-
Final Volume and Storage: Bring the solution to the final volume with high-purity water. Aliquot the solution into smaller volumes (e.g., 200-500 µL) and store at -20°C or -80°C.[10]
-
Filtering: Before use, thaw an aliquot and filter it through a 0.2 µm syringe filter to remove any precipitates.[11]
Protocol 2: Whole-Cell Patch Clamp Recording with Intracellular QX-314
-
Prepare the Rig: Set up the patch clamp rig, including the microscope, micromanipulator, amplifier, and perfusion system with the appropriate external solution (e.g., artificial cerebrospinal fluid - aCSF).
-
Pull Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Fill Pipette: Back-fill the pulled pipette with the filtered QX-314-containing intracellular solution. Ensure there are no air bubbles in the tip.
-
Establish a Gigaohm Seal: Under visual control, approach a target neuron with the patch pipette while applying slight positive pressure. Once in proximity to the cell membrane, release the positive pressure to allow the pipette to touch the cell. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the Membrane: After establishing a stable giga-seal, apply a brief pulse of strong suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows the QX-314 in the pipette to diffuse into the cell.
-
Allow for Diffusion: Wait for several minutes (typically 5-15 minutes) to allow for the diffusion of QX-314 from the pipette into the cell body and proximal dendrites. The time required for the block of action potentials to become effective can be monitored by applying depolarizing current steps and observing the diminishing or complete block of spiking.
-
Begin Recording: Once the action potentials are sufficiently blocked, proceed with the intended voltage-clamp or current-clamp recordings to study synaptic currents, other ion channels, or cellular properties without the contamination of sodium spikes.
Mandatory Visualizations
Caption: Signaling pathway of QX-314 entry and action.
Caption: Experimental workflow for using QX-314.
References
- 1. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. meetings.cshl.edu [meetings.cshl.edu]
- 8. researchgate.net [researchgate.net]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. re-place.be [re-place.be]
- 11. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for Intracellular Application of Lidocaine N-ethyl Bromide (QX-314)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine (B1675312) N-ethyl bromide, commonly known as QX-314, is a quaternary derivative of the local anesthetic lidocaine. Due to its permanent positive charge, QX-314 is membrane-impermeable and therefore cannot block voltage-gated sodium channels (VGSCs) from the extracellular side.[1][2][3] However, when introduced into the intracellular environment, it effectively blocks these channels from the cytoplasmic side.[1][4] This property makes QX-314 a valuable tool for selectively modulating the excitability of specific cell populations and for studying the intracellular mechanisms of local anesthesia.[1][5]
These application notes provide a comprehensive overview of the intracellular application of QX-314, including its mechanism of action, detailed experimental protocols, and key quantitative data.
Mechanism of Action
Once inside the cell, QX-314 exerts its primary effect by blocking voltage-gated sodium channels.[2][4] The blockade is highly use-dependent, meaning it is more pronounced in cells that are frequently depolarized.[1] This is because QX-314 enters and binds to the open state of the sodium channel pore from the intracellular side.[1][5][6] When the channel closes, the QX-314 molecule can become trapped, prolonging the block.[1]
A key application of QX-314 involves its entry into cells through large-pore ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][7][8][9] When these channels are activated by their respective agonists (e.g., capsaicin (B1668287) for TRPV1), their pores dilate sufficiently to allow the passage of QX-314 into the cytoplasm.[2][10][11] This allows for the selective inhibition of neurons expressing these TRP channels, which are often nociceptive (pain-sensing) neurons.[1][2]
Signaling Pathway of QX-314 Action
Caption: Signaling pathway of QX-314 entry via TRP channels and subsequent intracellular blockade of VGSCs.
Quantitative Data Summary
The following tables summarize key quantitative data for the intracellular application of QX-314 from various studies.
| Parameter | Value | Cell Type/Model | Reference |
| Effective Intracellular Concentration | |||
| For Na+ Channel Block | 10 µM | GH3 cells (pituitary tumor) | [3] |
| For Ca2+ Channel Block | 10 mM | Hippocampal CA1 pyramidal neurons | [9] |
| Extracellular Concentration for TRP-Mediated Entry | |||
| With Capsaicin | 10 - 20 mM | Rat dorsal root ganglion neurons | [10][11][12] |
| With Carvacrol (hTRPA1) | 5 and 30 mM | HEK-293 cells expressing hTRPA1 | [7][8] |
| With Acid | Not specified | Guinea pig esophageal nociceptive vagal jugular C-fiber neurons | [2] |
| In Vivo Applications | |||
| Intraplantar Injection | 0.2% QX-314 with 1% lidocaine | Rodents | [13] |
| Sciatic Nerve Blockade | 10, 30, and 70 mM | Mouse | [14] |
| Patch-Clamp Electrophysiology | |||
| Intrapipette Concentration | 5 mM | iPSC-derived mDA neurons | [15] |
| Intrapipette Concentration | 20 mM | Rat hippocampal slices | [16] |
| Parameter | IC50 Value | Target | Cell Type/Model | Reference |
| IC50 Values | ||||
| Extracellular Application | 93 µM (transient INa) | Voltage-gated Na+ channels (INa) | GH3 cells | [3] |
| Extracellular Application | 42 µM (late INa) | Voltage-gated Na+ channels (INa) | GH3 cells | [3] |
| Extracellular Application | 68 µM | Hyperpolarization-activated cation current (Ih) | GH3 cells | [3] |
Experimental Protocols
Protocol 1: Intracellular Blockade of Voltage-Gated Sodium Channels using Whole-Cell Patch-Clamp
This protocol is designed for the direct intracellular application of QX-314 to a single cell to study its effects on voltage-gated sodium currents.
Materials:
-
QX-314 bromide or chloride salt
-
Standard intracellular (pipette) solution
-
Standard extracellular (bath) solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of interest (e.g., dorsal root ganglion neurons, HEK-293 cells expressing a specific sodium channel)
Procedure:
-
Preparation of Intracellular Solution with QX-314:
-
Prepare the desired intracellular solution. A typical composition for voltage-clamp experiments is (in mM): 120.5 CsCl, 10 KOH-HEPES, 2 EGTA, 8 NaCl, 2 Na-ATP, 0.3 Na-GTP.[15] The pH is adjusted to 7.2 and osmolarity to ~295 mOsm.
-
Dissolve QX-314 bromide salt directly into the intracellular solution to a final concentration of 5 mM.[15] Note: Concentrations can range from 1 to 20 mM depending on the experimental goals.[16][17]
-
Filter the solution through a 0.2 µm syringe filter.
-
-
Pipette Fabrication and Filling:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[15]
-
Back-fill the pipette with the QX-314-containing intracellular solution, ensuring no air bubbles are trapped in the tip.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal (>1 GΩ) on the membrane of the target cell.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration. This allows the QX-314 in the pipette to diffuse into the cell.
-
Allow for a period of dialysis (typically 5-10 minutes) for QX-314 to equilibrate within the cell.
-
Perform voltage-clamp recordings to measure the activity of voltage-gated sodium channels. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing voltage steps to elicit sodium currents.
-
Monitor the use-dependent block by applying repetitive depolarizing pulses.[1]
-
Experimental Workflow for Whole-Cell Patch-Clamp with Intracellular QX-314
Caption: Workflow for intracellular application of QX-314 using the whole-cell patch-clamp technique.
Protocol 2: Selective Inhibition of TRP-Expressing Neurons
This protocol describes the co-application of QX-314 with a TRP channel agonist to selectively block nociceptive neurons.
Materials:
-
QX-314 bromide or chloride salt
-
TRPV1 agonist (e.g., capsaicin) or TRPA1 agonist
-
Extracellular solution
-
Experimental model (e.g., primary neuronal culture, in vivo animal model)
Procedure for In Vitro Application:
-
Solution Preparation:
-
Prepare an extracellular solution containing the desired concentration of QX-314 (e.g., 10 mM).
-
Prepare a stock solution of the TRP channel agonist (e.g., capsaicin in ethanol).
-
-
Application:
-
Perfuse the cells with the standard extracellular solution to obtain a baseline recording of neuronal activity (e.g., calcium imaging or patch-clamp).
-
Co-apply the QX-314-containing extracellular solution with the TRP channel agonist at an effective concentration (e.g., 1 µM capsaicin).
-
Continue recording to observe the inhibition of neuronal excitability (e.g., cessation of action potentials, reduction in calcium influx).
-
A washout step with the standard extracellular solution can be performed to assess the reversibility of the block.
-
Procedure for In Vivo Application (e.g., rodent hind paw):
-
Solution Preparation:
-
Prepare a sterile solution of QX-314 (e.g., 0.2%) and a TRP channel agonist or another local anesthetic like lidocaine (e.g., 1%) in saline.[13]
-
-
Injection:
-
Under appropriate anesthesia and ethical guidelines, perform an intraplantar or perineural injection of the prepared solution into the target area of the animal.[13]
-
-
Behavioral Testing:
-
At various time points post-injection, assess the sensory and motor blockade using standard behavioral tests (e.g., von Frey test for mechanical sensitivity, Hargreaves test for thermal sensitivity, and motor function tests).[13]
-
Important Considerations
-
Cytotoxicity: High concentrations of QX-314 (e.g., 30 mM), particularly when co-applied with TRPV1 agonists, can induce cytotoxicity.[7][8] It is crucial to determine the optimal concentration that provides effective blockade without causing cell death.
-
Use-Dependence: The blocking effect of QX-314 is use-dependent. Therefore, the degree of inhibition will be greater in more active neurons.[1]
-
Purity and Solubility: Ensure the use of high-purity QX-314. QX-314 chloride is soluble in DMSO up to 60 mg/mL.[9]
-
Controls: Appropriate controls are essential. For TRP-mediated entry experiments, include controls with QX-314 alone, the agonist alone, and vehicle. For patch-clamp experiments, record from cells with a QX-314-free intracellular solution.
By leveraging the unique membrane-impermeable nature of QX-314, researchers can selectively investigate the role of specific ion channels in neuronal excitability and develop targeted therapeutic strategies.
References
- 1. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 2. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of INa, Ih, and IK(erg) by Extracellular or Intracellular QX-314 (N-(2,6-dimethylphenylcarbamoylmethyl) triethylammonium bromide) in Pituitary Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiology [protocols.io]
- 16. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Neuron Silencing Using QX-314 and TRPV1 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted neuron silencing is a powerful technique to investigate the function of specific neuronal populations and to develop novel therapeutic strategies. A widely used method involves the co-application of the membrane-impermeant sodium channel blocker, QX-314, with an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] This approach allows for the selective silencing of neurons that express TRPV1 channels, which are predominantly nociceptive sensory neurons involved in pain perception.[5][6][7]
Mechanism of Action:
QX-314, a quaternary derivative of lidocaine (B1675312), is positively charged and cannot passively cross the cell membrane.[2][6][8][9] However, when TRPV1 channels are activated by an agonist such as capsaicin, their pores become permeable to large cations, including QX-314.[1][3][4][10][11] The influx of QX-314 into the neuron leads to an intracellular block of voltage-gated sodium channels, thereby inhibiting action potential generation and effectively silencing the neuron.[1][3][4][10][6][11] Studies have shown that QX-314 is directly permeant through the standard pore of the TRPV1 channel and does not require pore dilation or the involvement of downstream pathways.[1][3][4][10][11]
Signaling Pathway and Experimental Workflow
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Bupivacaine-induced cellular entry of QX-314 and its contribution to differential nerve block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Application of Eugenol and QX-314 Elicits the Prolonged Blockade of Voltage-Gated Sodium Channels in Nociceptive Trigeminal Ganglion Neurons | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-application of QX-314 with Capsaicin for Targeted Analgesia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A novel strategy for achieving targeted analgesia involves the co-application of the membrane-impermeant sodium channel blocker, QX-314, with the Transient Receptor Potential Vanilloid 1 (TRPV1) agonist, capsaicin (B1668287).[1][2] This combination aims to selectively block pain signaling in nociceptive neurons without the motor deficits commonly associated with traditional local anesthetics.[1] QX-314, a permanently charged derivative of lidocaine (B1675312), cannot readily cross cell membranes.[1][3] However, capsaicin activates TRPV1 channels, which are predominantly expressed on nociceptors.[1][4] The activated TRPV1 channel pore is permeable to large cations, allowing QX-314 to enter the nociceptor and exert an intracellular block on voltage-gated sodium channels, thereby inhibiting action potential generation and pain signal transmission.[1][5][6][7] This approach offers the potential for highly specific pain relief.
Signaling Pathway
The mechanism relies on the specific expression of TRPV1 channels on nociceptive neurons.
Caption: Signaling pathway of QX-314 and capsaicin co-application.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies investigating the analgesic effects of QX-314 and capsaicin co-application in rat models.
Table 1: Effects on Mechanical Withdrawal Threshold in Normal Rats
| Treatment Group | Concentration | Peak Increase in Threshold (vs. Vehicle) | Duration of Effect | Reference |
| QX-314 + Capsaicin | 0.2% QX-314 + 0.5 mg/ml Capsaicin | ~2-fold increase | ~2 hours | [1] |
| Lidocaine | 2% | Significant Increase | Not specified | [1] |
| QX-314 alone | 0.2% | No significant change | Not applicable | [1] |
| Capsaicin alone | 0.5 mg/ml | No significant change | Not applicable | [1] |
Table 2: Effects on Mechanical and Thermal Withdrawal Thresholds in a Rat Neuropathic Pain Model (Chronic Constriction Injury)
| Treatment Group | Concentration | Peak Increase in Mechanical Threshold | Peak Increase in Thermal Threshold | Duration of Effect (Mechanical) | Reference |
| QX-314 + Capsaicin (Perisciatic) | 0.2% QX-314 + 0.5 mg/ml Capsaicin | ~3-fold increase | ~3-fold increase | ~1 hour | [1][2] |
| Lidocaine (Perisciatic) | 2% | Significant Increase | Not specified | Not specified | [1] |
| QX-314 alone (Perisciatic) | 0.2% | Lowered threshold (pro-nociceptive) | Not specified | Not applicable | [1] |
| Capsaicin alone (Perisciatic) | 0.5 mg/ml | Lowered threshold (pro-nociceptive) | Not specified | Not applicable | [1] |
| QX-314 + Capsaicin (Intrathecal) | Not specified | No alleviation of pain-like behaviors | No alleviation of pain-like behaviors | Not applicable | [1][2] |
| QX-314 alone (Intrathecal) | Not specified | Evoked spontaneous pain-like behaviors | Not applicable | Not applicable | [1][2] |
Table 3: Onset and Duration of Sensory Blockade in Mice (Hot Water Tail-Flick Test)
| Treatment Group | Concentration | Onset Time (minutes) | Duration of Blockade (minutes) | Reference |
| QX-314 alone | 2.5% | 23 (median) | 300 (median) | [8] |
| QX-314 + Capsaicin | 2.5% QX-314 + 0.1% Capsaicin | 4 (median) | 360 (median) | [8] |
Experimental Protocols
In Vivo Assessment of Analgesia in a Rat Model of Neuropathic Pain
This protocol describes the assessment of analgesic effects following peripheral administration of QX-314 and capsaicin in a rat model of chronic constriction injury (CCI).
Caption: Workflow for in vivo assessment of analgesia.
1. Animals and Model Induction:
-
Species: Male Sprague-Dawley rats (250-300 g).[1]
-
Housing: Group housed with free access to food and water on a 12/12 h light/dark cycle.[1]
-
Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the sciatic nerve is induced to produce neuropathic pain.[1][2]
2. Drug Preparation and Administration:
-
Test Compounds:
-
Administration: Perisciatic injections are performed. For the co-administration group, QX-314 may be injected 10 minutes prior to capsaicin.[1] Anesthesia (e.g., isoflurane) can be used briefly during injections.[1]
3. Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Thermal Hyperalgesia (Hargreaves Test):
-
The withdrawal latency to a noxious heat stimulus is measured.[2]
-
Testing is performed at the same time points as the von Frey test.
-
4. Data Analysis:
-
The mechanical withdrawal thresholds and thermal withdrawal latencies are recorded and analyzed over time for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between groups.
Cell-Based Assays for Efficacy and Mechanism of Action
While in vivo studies are crucial, cell-based assays are invaluable for elucidating the mechanism of action and for higher-throughput screening.
1. Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons:
-
Objective: To directly measure the inhibition of voltage-gated sodium currents by QX-314 in the presence of capsaicin.
-
Methodology:
-
Isolate and culture DRG neurons from rats.
-
Perform whole-cell patch-clamp recordings to measure sodium currents.
-
Apply QX-314 alone to the extracellular solution and record sodium currents.
-
Co-apply QX-314 and capsaicin to the extracellular solution and record the inhibition of sodium currents over time.
-
Expected Outcome: Co-application should lead to a time-dependent, irreversible block of sodium currents, whereas QX-314 alone should have a minimal effect.[7]
-
2. Calcium Imaging:
-
Objective: To visualize the influx of calcium through activated TRPV1 channels and confirm target engagement by capsaicin.
-
Methodology:
-
Load cultured DRG neurons with a calcium indicator dye (e.g., Fura-2 AM).
-
Perfuse cells with capsaicin and measure the change in intracellular calcium concentration via fluorescence microscopy.
-
Expected Outcome: A rapid increase in intracellular calcium upon capsaicin application, confirming the presence of functional TRPV1 channels.
-
Conclusion
The co-application of QX-314 and capsaicin presents a promising avenue for the development of targeted analgesics. The provided protocols and data offer a framework for researchers to further investigate this approach. It is important to note that while peripheral application shows significant analgesic effects, central (intrathecal) administration has been associated with adverse effects and did not alleviate pain-like behaviors in the studied models.[1][2] Future research may explore alternative TRPV1 agonists with a more favorable side-effect profile to enhance the clinical translatability of this innovative strategy for pain management.[3]
References
- 1. Differential Effects of Peripheral versus Central Coadministration of QX-314 and Capsaicin on Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of peripheral versus central coadministration of QX-314 and capsaicin on neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Presynaptic and Postsynaptic Mechanisms with QX-314: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
QX-314, a quaternary derivative of lidocaine (B1675312), is a valuable pharmacological tool for neuroscientists seeking to dissect the intricate mechanisms of synaptic transmission. Its utility lies in its membrane impermeability and its ability to block voltage-gated sodium channels (VGSCs) from the intracellular side.[1][2][3] This unique property allows researchers to selectively silence specific neurons or neuronal compartments, thereby enabling the differentiation between presynaptic and postsynaptic events.
When applied extracellularly, QX-314 is generally unable to cross the cell membrane to reach its intracellular binding site on VGSCs.[1] However, it can be introduced into a neuron intracellularly via a patch pipette during whole-cell recordings.[4][5][6] This allows for the blockade of action potential generation in the postsynaptic neuron without directly affecting the presynaptic terminal.
Furthermore, studies have revealed that certain ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, can act as conduits for QX-314 entry into specific neuronal populations, particularly nociceptors.[3][7][8][9][10][11][12] By co-applying QX-314 with an agonist for these channels, researchers can selectively inhibit the presynaptic activity of these sensory neurons.[13][14][15][16][17]
This document provides detailed application notes and protocols for utilizing QX-314 to distinguish between presynaptic and postsynaptic mechanisms of synaptic transmission.
Key Principles and Applications
The core principle behind using QX-314 to differentiate between presynaptic and postsynaptic mechanisms is its site-specific action.
-
Postsynaptic Blockade: Intracellular application of QX-314 directly into the postsynaptic neuron will block its ability to fire action potentials. If an observed synaptic event is diminished or abolished under these conditions, it suggests a postsynaptic mechanism.
-
Presynaptic Blockade: Extracellular application of QX-314, often in conjunction with a channel opener like capsaicin (B1668287) (a TRPV1 agonist), allows for the selective entry of QX-314 into presynaptic terminals expressing these channels.[13][14][15][16][17] A reduction in synaptic transmission under these conditions points towards a presynaptic site of action.
Data Presentation
The following tables summarize quantitative data from studies utilizing QX-314 to investigate its effects on neuronal excitability and synaptic transmission.
Table 1: Effects of Intracellular QX-314 on Postsynaptic Neuron Properties
| Parameter | Species/Cell Type | QX-314 Concentration | Effect | Reference |
| Action Potential Firing | Rat Hippocampal CA1 Pyramidal Neurons | 5 mM (in pipette) | Blocked fast Na+-dependent action potentials | [6] |
| Voltage-gated Sodium Current | Dorsal Root Ganglion Neurons | Not specified (intracellular) | ~90% inhibition when co-applied with capsaicin | [16] |
| Membrane Potential Oscillations | Lamprey Spinal Neurons | 0.2 mM - 10 mM (intracellular) | Reduced amplitude by 20-25% | [18] |
| Excitatory Postsynaptic Currents (EPSCs) | Rat Hippocampal Slices | Not specified (intracellular) | Stable recordings for at least 1 hour | [19] |
Table 2: Effects of Extracellular QX-314 (with Channel Agonists) on Presynaptic and Synaptic Properties
| Parameter | Species/Cell Type | QX-314 Concentration | Agonist (Concentration) | Effect | Reference |
| Nociceptive Blockade | Rodents (in vivo) | 0.2% | Lidocaine (1-2%) | Prolonged nociceptive block (up to 9 hours) | [13][15] |
| Nociceptive Blockade | Rodents (in vivo) | 0.2% | Capsaicin (0.05%) | Prolonged differential nociceptive block | [13] |
| Evoked EPSCs | Rat Brainstem Slices | 300 µM | None (TRPV1 independent) | Increased latency and eventual block | [20] |
| Sodium Current | Human Embryonic Kidney (HEK) cells expressing hTRPV1 | 5 mM | Capsaicin (1 µM) | Use-dependent block | [7] |
| Spontaneous EPSC Frequency | Rat Brainstem Slices | 300 µM | None | Unaltered | [20] |
Experimental Protocols
Protocol 1: Intracellular Application of QX-314 to Block Postsynaptic Action Potentials
This protocol is designed for whole-cell patch-clamp recordings to assess the contribution of postsynaptic mechanisms.
1. Materials:
- QX-314 bromide or chloride salt (e.g., from Tocris, Cat #1014)[21]
- Standard intracellular (patch pipette) solution
- Artificial cerebrospinal fluid (aCSF)
- Patch-clamp electrophysiology setup
2. Intracellular Solution Preparation:
- Prepare a standard intracellular solution appropriate for your target neurons. A typical potassium-based solution for current-clamp recordings may contain (in mM): 126 K-gluconate, 4 NaCl, 5 HEPES, 15 glucose, 1 K2SO4·7H2O, 2 BAPTA, 3 Na-ATP. Adjust pH to 7.2-7.4 and osmolarity to be 10-20 mOsm lower than the extracellular solution.[4]
- For voltage-clamp experiments to isolate specific currents, a cesium-based solution is often used to block potassium channels. An example composition is (in mM): 120.5 CsCl, 10 KOH-HEPES, 2 EGTA, 8 NaCl, 2 Na-ATP, 0.3 Na-GTP.[22]
- Dissolve QX-314 in the intracellular solution to a final concentration of 1-5 mM.[6][23] Ensure complete dissolution. Filter the solution before use.
3. Electrophysiological Recording:
- Prepare brain slices or cultured neurons for patch-clamp recording.
- Use patch pipettes filled with the QX-314-containing intracellular solution.
- Establish a whole-cell recording configuration.
- Allow sufficient time (typically 5-10 minutes) for QX-314 to diffuse from the pipette into the cell and block voltage-gated sodium channels. The blockade of action potentials can be confirmed by injecting depolarizing current steps.
- Record synaptic events (e.g., EPSPs, IPSPs, EPSCs, or IPSCs) evoked by stimulating presynaptic afferents.
4. Data Analysis:
- Compare the amplitude, frequency, and kinetics of synaptic events before and after the full effect of intracellular QX-314. A change in the recorded postsynaptic response after blocking the postsynaptic neuron's ability to fire action potentials suggests a postsynaptic mechanism of modulation. The absence of an effect on spontaneous release frequency would indicate a lack of presynaptic action.[20]
Protocol 2: Extracellular Application of QX-314 with a TRPV1 Agonist to Block Presynaptic Nociceptors
This protocol is designed to selectively inhibit presynaptic terminals of TRPV1-expressing neurons.
1. Materials:
- QX-314 bromide or chloride salt
- Capsaicin (TRPV1 agonist)
- Artificial cerebrospinal fluid (aCSF) or other appropriate extracellular solution
- Electrophysiology or behavioral setup
2. Solution Preparation:
- Prepare a stock solution of QX-314 in water or aCSF. A typical final concentration for in vitro slice experiments is 300 µM to 1 mM.[20] For in vivo applications, concentrations can range from 0.2% to 2%.[13][15]
- Prepare a stock solution of capsaicin in ethanol (B145695) or DMSO. The final concentration of capsaicin in the aCSF is typically 1-10 µM for in vitro studies.[7]
- The final concentration of the solvent (ethanol or DMSO) in the aCSF should be kept low (e.g., <0.1%) to avoid non-specific effects.
3. Experimental Procedure (In Vitro Slice Electrophysiology):
- Prepare brain or spinal cord slices containing the synapses of interest.
- Obtain a baseline recording of synaptic transmission by stimulating presynaptic afferents.
- Co-apply QX-314 and capsaicin to the bath.
- Monitor synaptic transmission over time. A gradual decrease in the amplitude of evoked synaptic currents is expected as QX-314 enters the presynaptic terminals and blocks action potential propagation.
- Wash out the drugs to assess the reversibility of the effect. The block by QX-314 is often slowly reversible or irreversible due to the trapping of the molecule inside the cell.[16]
4. Data Analysis:
- Quantify the change in the amplitude of evoked synaptic responses in the presence of QX-314 and capsaicin. A significant reduction indicates a presynaptic mechanism of action.
- Analyze the paired-pulse ratio (PPR) before and after drug application. A change in PPR is often indicative of a change in the probability of presynaptic release.
Visualizations
Caption: Mechanism of QX-314 entry via TRPV1 channels to block VGSCs.
Caption: Experimental workflows for differentiating presynaptic and postsynaptic mechanisms using QX-314.
Conclusion
QX-314 is a powerful and versatile tool for elucidating the locus of synaptic modulation. By leveraging its membrane impermeability and its ability to be selectively introduced into either the presynaptic or postsynaptic compartment, researchers can confidently dissect the complex interplay of events that govern synaptic communication. Careful experimental design and adherence to the protocols outlined in this document will enable the robust differentiation of presynaptic and postsynaptic mechanisms in a wide range of neuronal circuits.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. QX 314 bromide | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Intracellular effects of QX-314 and Cs+ in hippocampal pyramidal neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of local anesthetic QX-314 on the membrane properties of hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. mdpi.com [mdpi.com]
- 13. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selectively Silencing Itch | Harvard Medical School [hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential Effects of Peripheral versus Central Coadministration of QX-314 and Capsaicin on Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. External QX-314 inhibits evoked cranial primary afferent synaptic transmission independent of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Paralogs of Slitrk cell adhesion molecules configure excitatory synapse specificity via distinct cellular mechanisms | PLOS Biology [journals.plos.org]
- 22. Electrophysiology [protocols.io]
- 23. Presynaptic NMDARs on spinal nociceptor terminals state-dependently modulate synaptic transmission and pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Delivery Strategies for Charged Sodium Channel Blockers
These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals focused on overcoming the challenge of delivering permanently charged sodium channel blockers in vivo. These agents, such as QX-314 and saxitoxin, are membrane-impermeant, requiring innovative strategies to reach their intracellular or extracellular binding sites on voltage-gated sodium channels (NaV).
Application Note 1: Nociceptor-Specific Blockade via Co-administration of QX-314 with a TRP Channel Agonist
Introduction:
The permanently charged lidocaine (B1675312) derivative QX-314 cannot readily cross neural membranes to block sodium channels from the inside. However, a key strategy exploits the large pores of Transient Receptor Potential (TRP) channels, which are differentially expressed on nociceptive (pain-sensing) neurons. By co-administering QX-314 with a TRP channel agonist, a temporary "port of entry" is created, allowing QX-314 to selectively enter and block nociceptors, producing long-lasting, targeted analgesia while sparing motor and other sensory neurons.[1][2] Clinically relevant local anesthetics like lidocaine and bupivacaine (B1668057) can themselves act as TRP vanilloid 1 (TRPV1) and TRP ankyrin 1 (TRPA1) agonists, respectively, making this a clinically translatable approach.[2][3]
Signaling Pathway and Mechanism:
The co-administration strategy relies on the agonist-induced opening of a large-pore ion channel (like TRPV1) on the nociceptor membrane. This opening allows the charged, membrane-impermeant QX-314 to enter the neuron's cytoplasm. Once inside, QX-314 is "trapped" after the TRP channel closes and proceeds to bind to the intracellular side of voltage-gated sodium channels, inhibiting action potential propagation and thus blocking the pain signal.[2]
Quantitative Data Summary:
The following table summarizes the efficacy of different QX-314 and local anesthetic combinations from in vivo rodent studies.
| Drug Combination (Concentration) | Animal Model | Blockade Type | Duration of Effect (hours) | Key Finding |
| 0.2% QX-314 + 1% Lidocaine | Rat (Sciatic Nerve) | Nociceptive | >6 hours | Combination significantly prolonged nociceptive block compared to lidocaine alone.[2] |
| 0.2% QX-314 + 2% Lidocaine | Rat (Sciatic Nerve) | Nociceptive | >9 hours | Produced a long-lasting differential block, with motor function recovering much earlier.[2] |
| 0.5% QX-314 + 0.5% Bupivacaine | Rat (Sciatic Nerve) | Sensory & Motor | ~8 hours | Bupivacaine, a TRPA1 agonist, also facilitates QX-314 entry for prolonged block.[3][4] |
| 0.9% QX-314 + 0.3% Bupivacaine | Rat (Sciatic Nerve) | Sensory & Motor | ~10 hours | An optimized ratio providing a 2.5-fold longer duration than 0.5% bupivacaine alone with an acceptable safety profile.[3][4] |
| 0.5% QX-314 (IVRA) | Rat (Tail) | Regional Anesthesia | 2.5 ± 0.7 hours | QX-314 alone can produce long-lasting intravenous regional anesthesia (IVRA), significantly longer than 0.5% lidocaine (0.3 ± 0.2 hours).[1] |
Experimental Protocol: Rat Sciatic Nerve Block for Analgesia Assessment
This protocol is adapted from studies evaluating the duration and selectivity of nerve blocks in rats.[2][3]
1. Materials:
- QX-314 (e.g., 0.2% - 1.5% w/v in sterile saline)
- Local Anesthetic (e.g., Lidocaine HCl 1-2% or Bupivacaine HCl 0.3-0.5% in sterile saline)
- Male Sprague-Dawley rats (250-300g)
- Isoflurane for anesthesia
- 30-gauge needles and 1-mL syringes
- Testing equipment: Electronic von Frey apparatus (for mechanical threshold), Hargreaves plantar test apparatus (for thermal latency), Grip strength meter (for motor function).
2. Animal Preparation:
- Acclimatize rats to the testing environment and equipment for several days before the experiment to establish baseline responses.
- On the day of the experiment, lightly anesthetize the rat using 2-3% isoflurane.
3. Sciatic Nerve Injection Procedure:
- Place the anesthetized rat in a lateral position.
- Palpate the posterior greater trochanter and the knee joint. The sciatic nerve lies between these two points.
- Insert a 30-gauge needle perpendicular to the skin just posterior to the femur.
- Advance the needle until it gently contacts the bone, then withdraw slightly.
- Inject a total volume of 0.2-0.3 mL of the test solution (e.g., QX-314/bupivacaine combination) or control (saline, bupivacaine alone) in the vicinity of the nerve.[3][4]
- Allow the animal to recover from anesthesia in its home cage.
4. Behavioral Assessment Workflow:
- Establish a pre-injection baseline for all tests.
- After injection, perform assessments at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
- Mechanical Nociceptive Block: Use an electronic von Frey apparatus to apply increasing pressure to the plantar surface of the hind paw. The withdrawal threshold in grams is recorded. A significant increase indicates an effective block.
- Thermal Nociceptive Block: Use a plantar test device to apply a radiant heat source to the hind paw. Record the latency (in seconds) for the rat to withdraw its paw. An increased latency indicates analgesia.
- Motor Block: Assess motor function by measuring the grip strength of the injected limb or by observing the rat's gait and ability to bear weight. A decrease in grip strength or altered gait indicates a motor block.
5. Data Analysis:
- Convert raw data to a percentage of maximal possible effect (%MPE) or plot as raw withdrawal thresholds/latencies over time.
- Calculate the Area Under the Curve (AUC) for each group to compare the overall anesthetic effect.
- Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significant differences between treatment groups.
A[label="1. Baseline Testing\n(Mechanical, Thermal, Motor)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="2. Anesthetize Rat\n(Isoflurane)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="3. Perineural Injection\n(e.g., QX-314 + Bupivacaine)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="4. Post-Injection Monitoring\n(Timed Intervals)", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Sensory Assessment:\nMechanical Threshold\n(von Frey)", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="Sensory Assessment:\nThermal Latency\n(Hargreaves)", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Motor Assessment:\nGrip Strength / Gait", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H [label="5. Data Analysis\n(Duration, AUC, Statistics)", fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B -> C -> D;
D -> {E, F, G} [arrowhead=none, style=dashed];
E -> H;
F -> H;
G -> H;
}
Application Note 2: Nanoparticle-Mediated Delivery of Charged Blockers
Introduction:
Encapsulating charged sodium channel blockers within nanoparticle carriers is a versatile strategy to improve their pharmacokinetic profile, prolong their local retention, and reduce systemic toxicity.[5] Various platforms, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes, can be used.[6][7] These systems can be engineered for controlled release and can accumulate in target tissues, like tumors or sites of inflammation, through the enhanced permeability and retention (EPR) effect.[6]
General Principles of Nanoparticle Delivery:
The core principle involves encapsulating the hydrophilic, charged drug within a carrier system. This formulation can then be administered systemically or locally. The carrier protects the drug from degradation, masks its charge to facilitate transport, and allows for sustained release at the target site, thereby prolonging the therapeutic effect and minimizing off-target side effects.
Quantitative Data Summary for Nanoparticle Systems:
| Nanoparticle Type | Encapsulated Drug | Size (nm) | Key In Vivo Finding | Animal Model |
| HACC-modified SLNs | Rhodojaponin III | ~134 nm | Oral delivery increased relative bioavailability to 87.9% and prolonged antinociceptive effects.[7] | Mouse |
| PEGylated Liposomes | Salvianolic acid B | ~150 nm | Increased and prolonged antihyperalgesic activity in a neuropathic pain model after i.p. administration.[8] | Rat |
| Self-assembling Nanofibres | Tetrodotoxin (TTX) / Saxitoxin (STX) | N/A (Fibers) | Prolonged sciatic nerve blockade and reduced systemic toxicity compared to free drug.[9] | Rat |
| Jaspine B Liposomes | Jaspine B | ~127 nm | Effectively suppressed tumor growth in a synovial sarcoma model compared to plain drug.[10] | Mouse |
Protocol: Preparation of Drug-Loaded Polymeric Nanoparticles by Solvent Evaporation
This is a general protocol for encapsulating a charged (hydrophilic) drug using a double emulsion (w/o/w) solvent evaporation method, a common technique for such molecules.
1. Materials:
- Biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
- Organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)
- Charged Sodium Channel Blocker (e.g., QX-314, Saxitoxin)
- Aqueous buffer (e.g., PBS, pH 7.4)
- Surfactant/Emulsifying agent (e.g., Polyvinyl alcohol (PVA), Poloxamer 188)
- High-speed homogenizer or probe sonicator
- Magnetic stirrer
- Rotary evaporator or vacuum for solvent removal
- Centrifuge for particle collection
2. Preparation of Primary Emulsion (w/o):
- Dissolve the charged drug in a small volume of aqueous buffer to create the internal aqueous phase (W1).
- Dissolve the polymer (e.g., 100 mg PLGA) in an organic solvent (e.g., 2 mL DCM) to create the oil phase (O).
- Add the internal aqueous phase (W1) to the oil phase (O).
- Immediately emulsify using a high-speed homogenizer or sonicator on ice for 60-120 seconds to form a stable water-in-oil (w/o) primary emulsion.
3. Preparation of Double Emulsion (w/o/w):
- Prepare the external aqueous phase (W2) by dissolving a surfactant (e.g., 1% w/v PVA) in a larger volume of buffer (e.g., 20 mL).
- Add the primary emulsion (w/o) dropwise into the external aqueous phase (W2) while homogenizing or sonicating at a lower speed for another 60-120 seconds. This creates the final w/o/w double emulsion.
4. Solvent Evaporation:
- Transfer the double emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent (DCM) to evaporate. This causes the polymer to precipitate and solidify, forming nanoparticles.
- Alternatively, a rotary evaporator under reduced pressure can be used for faster solvent removal.
5. Nanoparticle Collection and Purification:
- Wash the nanoparticles to remove excess surfactant and unencapsulated drug.
- Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.
- Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
- Repeat the washing/centrifugation cycle 2-3 times.
- Finally, resuspend the purified nanoparticles in a suitable buffer for in vivo use or lyophilize for long-term storage.
6. Characterization:
- Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
- Determine drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles.
- In vivo evaluation would proceed with administration (e.g., local injection, IV) and efficacy testing as described in Application Note 1.
References
- 1. The Quaternary Lidocaine Derivative QX-314 Produces Long-Lasting Intravenous Regional Anesthesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The quaternary lidocaine derivative QX-314 in combination with bupivacaine for long-lasting nerve block: Efficacy, toxicity, and the optimal formulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The quaternary lidocaine derivative QX-314 in combination with bupivacaine for long-lasting nerve block: Efficacy, toxicity, and the optimal formulation in rats | PLOS One [journals.plos.org]
- 5. Nanomedicine and voltage-gated sodium channel blockers in pain management: a game changer or a lost cause? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticles-Based Strategies to Improve the Delivery of Therapeutic Small Interfering RNA in Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic acid B and its liposomal formulations: anti-hyperalgesic activity in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delivery of local anaesthetics by a self-assembled supramolecular system mimicking their interactions with a sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Lidocaine N-ethyl bromide solubility and stability in internal solutions
Welcome to the technical support center for Lidocaine N-ethyl bromide (QX-314). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of QX-314 in internal solutions for electrophysiology and other applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of QX-314 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (QX-314) and what are its primary applications in research?
This compound, also known as QX-314, is a quaternary derivative of lidocaine. Due to its permanent positive charge, it is membrane-impermeable.[1][2][3][4] Its primary application in research is as an intracellular blocker of voltage-gated sodium channels.[1][2][3] When introduced into the cytoplasm of a neuron, for example, via a patch pipette, it effectively blocks sodium currents from the inside, which is useful for isolating and studying other ion channels or for preventing action potential firing.[5][6][7]
Interestingly, while QX-314 is generally membrane-impermeable, it can enter certain neurons, particularly nociceptors (pain-sensing neurons), through the pores of transient receptor potential (TRP) channels, such as TRPV1 and TRPA1.[8][9][10] This property is exploited to selectively block pain signals. The entry of QX-314 through these channels can be facilitated by agonists like capsaicin (B1668287) or by acidic conditions.[11][12]
Q2: What is the difference between this compound (QX-314 bromide) and Lidocaine N-ethyl chloride (QX-314 chloride)?
The primary difference lies in the counter-ion (bromide vs. chloride). For most electrophysiological applications, this difference is minor and the two salts are often used interchangeably. However, it is important to note the difference in molecular weight when preparing solutions of a specific molarity.
Always refer to the manufacturer's certificate of analysis for the exact molecular weight of your specific batch.
Q3: What are the recommended storage conditions for solid QX-314 and its stock solutions?
Proper storage is crucial to maintain the stability and efficacy of QX-314.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C[4][14][15] | ≥ 4 years[4] | Store under desiccating conditions.[1] |
| +4°C[1] | Up to 12 months[1] | For short-term storage. | |
| Stock Solutions | -20°C[2][15] | Up to 1 month[2] | Sealed, away from moisture. Avoid repeated freeze-thaw cycles.[2] |
| -80°C[2][5] | Up to 6 months[2] | Aliquot into single-use volumes. |
Q4: In which solvents is QX-314 soluble?
The solubility of QX-314 depends on the salt form and the solvent.
| Compound | Solvent | Maximum Concentration |
| QX-314 Bromide | Water | Soluble[1] |
| PBS (pH 7.2) | 10 mg/mL[4] | |
| DMSO | 20 mg/mL[4] | |
| DMF | 5 mg/mL[4] | |
| Ethanol | 2 mg/mL[4] | |
| QX-314 Chloride | Water | 100 mM (approx. 30 mg/mL)[3][13] |
Troubleshooting Guides
Issue 1: Precipitation of QX-314 in Internal Solution
Symptoms:
-
Cloudiness or visible particles in the internal solution after adding QX-314.
-
Difficulty in obtaining a stable whole-cell recording.
-
Clogged patch pipettes.[16]
Possible Causes and Solutions:
| Cause | Solution |
| Exceeding Solubility Limit | Ensure the final concentration of QX-314 does not exceed its solubility limit in your specific internal solution. While soluble in water, high concentrations of other salts in the internal solution can affect its solubility. |
| "Crashing Out" from DMSO Stock | When preparing internal solutions from a concentrated DMSO stock, the rapid change in solvent polarity can cause precipitation.[17] To mitigate this, add the DMSO stock dropwise to the aqueous solution while vortexing or stirring vigorously.[17] |
| pH of the Internal Solution | The pH of the internal solution can influence the solubility of its components.[18] Ensure the pH is adjusted after all components, including QX-314, have been added and are fully dissolved. |
| Temperature Effects | Ensure all components are fully dissolved at room temperature before aliquoting and freezing. Some components may be less soluble at lower temperatures. |
| Impure QX-314 | Use high-purity QX-314 (>98%).[1][3][4][13] |
Issue 2: Inconsistent or No Block of Sodium Channels
Symptoms:
-
Action potentials are still present after establishing a whole-cell recording with an internal solution containing QX-314.
-
No significant change in the sodium current amplitude over time.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Diffusion Time | QX-314 needs time to diffuse from the patch pipette into the cell to block the sodium channels. The time required depends on the size of the cell and the access resistance. It may take several minutes for the block to become effective. |
| Degraded QX-314 | Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare fresh working solutions from properly stored aliquots. |
| Incorrect Concentration | Verify the calculations for the concentration of QX-314 in your internal solution. A common concentration used is 5 mM.[19] |
| High Access Resistance | High access resistance will slow the diffusion of QX-314 into the cell. Monitor access resistance and discard cells where it is too high. |
Experimental Protocols
Protocol 1: Preparation of a K-Gluconate Based Internal Solution with QX-314 (5 mM)
This protocol is suitable for current-clamp recordings where the aim is to block action potentials.
Materials:
-
K-Gluconate
-
KCl
-
HEPES
-
EGTA
-
Mg-ATP
-
Na2-GTP
-
Phosphocreatine
-
This compound (QX-314)
-
Ultrapure water
-
KOH (for pH adjustment)
-
Osmometer
-
pH meter
Procedure:
-
On a calibrated analytical balance, weigh out the required amounts of each solid component for your desired final volume (e.g., 50 mL). An example composition is provided in the table below.
-
In a clean beaker, dissolve the weighed solids in approximately 80% of the final volume of ultrapure water.
-
Add QX-314 to the solution and ensure it is fully dissolved.
-
Allow the solution to equilibrate to room temperature.
-
Adjust the pH to the desired value (e.g., 7.3) using a freshly prepared solution of KOH.
-
Bring the solution to the final volume with ultrapure water.
-
Measure the osmolarity using an osmometer and adjust if necessary (e.g., to ~290 mOsm) by adding ultrapure water (to decrease) or a small amount of a concentrated stock of an inert osmolyte like sucrose (B13894) (to increase).
-
Filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates.[5]
-
Aliquot the solution into single-use microcentrifuge tubes (e.g., 100-200 µL).
-
Store the aliquots at -80°C for long-term storage.[5]
Example K-Gluconate Internal Solution Composition:
| Component | Final Concentration (mM) |
| K-Gluconate | 130 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.5 |
| Mg-ATP | 4 |
| Na2-GTP | 0.4 |
| Phosphocreatine | 10 |
| QX-314 | 5 |
Protocol 2: Preparation of a Cesium-Based Internal Solution with QX-314 (5 mM)
This protocol is suitable for voltage-clamp experiments to block both sodium and potassium channels.
Materials:
-
Cs-Methanesulfonate or CsCl
-
HEPES
-
EGTA
-
Mg-ATP
-
Na2-GTP
-
This compound (QX-314)
-
Ultrapure water
-
CsOH (for pH adjustment)
-
Osmometer
-
pH meter
Procedure: The procedure is the same as for the K-Gluconate based solution, but with cesium salts instead of potassium salts, and using CsOH for pH adjustment.
Example Cesium-Based Internal Solution Composition:
| Component | Final Concentration (mM) |
| Cs-Methanesulfonate | 120 |
| CsCl | 10 |
| HEPES | 10 |
| EGTA | 10 |
| Mg-ATP | 4 |
| Na2-GTP | 0.4 |
| QX-314 | 5 |
Visualizations
Caption: Workflow for the preparation and use of internal solutions containing QX-314.
Caption: Troubleshooting guide for QX-314 precipitation in internal solutions.
References
- 1. QX-314 bromide (N-Ethyllidocaine bromide), Na+ channel blocker (CAS 21306-56-9) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. QX 314 chloride | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid solution is a suitable medium for introducing QX-314 into nociceptors through TRPV1 channels to produce sensory-specific analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. aobious.com [aobious.com]
- 15. medkoo.com [medkoo.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Item - Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - American Chemical Society - Figshare [acs.figshare.com]
- 19. drexel.edu [drexel.edu]
Technical Support Center: Optimizing QX-314 for Sodium Channel Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing QX-314 for effective sodium channel blockade. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for QX-314?
A1: QX-314 is a permanently charged derivative of lidocaine (B1675312), making it membrane-impermeable.[1][2] It blocks voltage-gated sodium channels from the intracellular side.[3][4] To be effective when applied externally, it requires a pathway to enter the cell, such as through large-pore ion channels like TRPV1 or TRPA1.[1][3][5]
Q2: Why is my external application of QX-314 alone not blocking sodium channels?
A2: Due to its permanent positive charge, QX-314 cannot passively cross the cell membrane to reach its binding site on the intracellular side of the sodium channel.[1][4] Extracellular application alone is generally ineffective unless a means for cellular entry is provided.[3] At very high concentrations (in the millimolar range), some external block of NaV1.7 has been observed, but this is not the typical method of use.[2][6]
Q3: How can I effectively deliver QX-314 into cells for my experiments?
A3: There are two primary methods for intracellular delivery of QX-314:
-
Direct intracellular application: In whole-cell patch-clamp experiments, QX-314 can be included directly in the patch pipette solution, allowing it to diffuse into the cell.[7]
-
Co-application with a channel opener: For extracellular application to selectively target certain neurons, QX-314 can be co-administered with an agonist for a large-pore ion channel, such as capsaicin (B1668287) for TRPV1 or carvacrol (B1668589) for TRPA1.[1][5][8] These channels, when opened, provide an entry pathway for QX-314.[4] Lidocaine itself can also act as a TRPV1 agonist at clinical doses.[9][10]
Q4: What is "use-dependent" block in the context of QX-314?
A4: Use-dependent block means that the inhibitory effect of QX-314 is enhanced with repeated activation (opening) of the sodium channels.[3][5] QX-314 enters and binds to the sodium channel more effectively when the channel is in an open state.[3] Therefore, repetitive stimulation or depolarization of the neuron will increase the degree of sodium channel blockade. The block is also voltage-dependent.[11]
Q5: Are there any known off-target effects or cytotoxicity associated with QX-314?
A5: Yes, at higher concentrations, particularly when delivered via TRPV1 activation, QX-314 has been associated with cytotoxicity.[5] This is an important consideration for experimental design, especially in long-duration experiments or in vivo studies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak sodium channel block with internal QX-314 (patch-clamp). | 1. Insufficient QX-314 concentration in the pipette solution. 2. Inadequate time for diffusion from the pipette into the cell. 3. Low frequency of channel activation (use-dependence). | 1. Increase the QX-314 concentration in your internal solution. Common concentrations range from 1-20 mM.[7][12] 2. Allow sufficient time (e.g., >25 minutes) after establishing the whole-cell configuration for QX-314 to equilibrate within the cell.[12] 3. Apply a train of depolarizing pulses to the cell to facilitate the use-dependent block of sodium channels.[5] |
| Variability in QX-314 efficacy between experiments. | 1. Differences in the expression levels of the entry-pathway channel (e.g., TRPV1). 2. Inconsistent agonist concentration or potency. 3. The state of sodium channel inactivation can modulate the block.[11] | 1. Verify the expression of the target channel (e.g., TRPV1) in your cell type or preparation. 2. Ensure precise and consistent preparation and application of the agonist. 3. Standardize the holding potential and pre-pulse protocols in your voltage-clamp experiments to ensure a consistent population of channels in different states. |
| Observed cytotoxicity or cell death. | High concentration of QX-314, particularly in combination with a TRPV1 agonist.[5] | 1. Perform a dose-response curve to determine the lowest effective concentration of QX-314 for your experiment. 2. Consider reducing the concentration of the co-applied agonist. 3. Limit the duration of exposure to the QX-314 and agonist combination. |
| Motor function impairment in in vivo experiments. | Non-selective entry of QX-314 into motor neurons. | Optimize the concentrations of QX-314 and the co-administered agent (e.g., lidocaine) to achieve a sensory-selective block with minimal motor impairment.[4][9][10] |
Quantitative Data Summary
Table 1: Effective Concentrations of QX-314 in Various Experimental Paradigms
| Application | Preparation | Concentration | Co-administered Agent | Purpose | Reference |
| In Vitro (Internal) | Whole-cell patch-clamp | 5-20 mM | N/A | Block voltage-gated sodium and potassium channels | [7][12] |
| In Vitro (External) | HEK-293 cells expressing hTRPV1/hTRPA1 and Nav1.7 | 5 and 30 mM | Capsaicin or Carvacrol | Induce use-dependent inhibition of Nav1.7 | [5] |
| In Vitro (External) | HEK-293 cells expressing NaV1.7 | IC50 of 2.0 ± 0.3 mM | N/A | Characterize low-potency external block | [2] |
| In Vivo | Rat sciatic nerve block | 0.5% QX-314 | 2% Lidocaine | Long-duration, pain-selective block | [4][9][10] |
| In Vivo | Mouse inflammatory pain model | 0.5% QX-314 | N/A (in inflamed tissue) | Inhibit inflammatory pain | [13] |
| In Vitro | Striatal slices (neuroprotection study) | 100 µM | N/A | Neuroprotection against ischemia | [14] |
Visual Guides
Caption: Mechanism of QX-314 entry via TRPV1 and subsequent sodium channel block.
Caption: Workflow for a whole-cell patch-clamp experiment using internal QX-314.
Experimental Protocols
Detailed Protocol: Whole-Cell Voltage-Clamp Recording with Intracellular QX-314
This protocol outlines the steps for recording voltage-gated sodium currents while blocking them from the inside using QX-314 included in the patch pipette.
1. Solutions Preparation:
-
External Solution (Artificial Cerebrospinal Fluid - aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
Internal Pipette Solution (in mM): 140 CsF (or Cs-gluconate), 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 5-10 QX-314 chloride . Adjust pH to 7.3 with CsOH. Note: Cesium (Cs+) is used to block potassium channels, improving the isolation of sodium currents.[15]
2. Electrode Preparation:
-
Pull borosilicate glass capillaries to a resistance of 4-8 MΩ using a micropipette puller.
-
Back-fill the pipette with the internal solution containing QX-314. Ensure no air bubbles are trapped in the tip.[16]
3. Whole-Cell Patch-Clamp Recording:
-
Place the cell culture or brain slice in the recording chamber and perfuse with oxygenated aCSF.
-
Under microscopic guidance, approach a target neuron with the micropipette while applying light positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (GΩ) seal.
-
After a stable GΩ seal is formed, apply a brief pulse of strong suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure sodium channels are in a resting state.
4. Data Acquisition and Analysis:
-
Equilibration: Wait for at least 25 minutes after establishing the whole-cell configuration to allow for the diffusion of QX-314 from the pipette into the cell.[12]
-
Voltage Protocol for Use-Dependence: To assess the use-dependent nature of the block, apply a train of depolarizing voltage steps (e.g., to 0 mV for 20 ms (B15284909) at a frequency of 5-10 Hz).
-
I-V Relationship: To measure the current-voltage (I-V) relationship, apply a series of depolarizing steps (e.g., from -80 mV to +40 mV in 10 mV increments) from a holding potential of -80 mV.
-
Analysis: Measure the peak inward sodium current at each voltage step. Compare the current amplitudes before and after the application of the repetitive stimulation protocol to quantify the use-dependent block. The block percentage can be calculated as: (1 - (I_post / I_pre)) * 100, where I_pre is the current before the stimulus train and I_post is the current after.
References
- 1. researchgate.net [researchgate.net]
- 2. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 4. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-ethyl lidocaine (QX-314) protects striatal neurons against ischemia: an in vitro electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.axolbio.com [docs.axolbio.com]
Preventing precipitation of Lidocaine N-ethyl bromide in patch pipette
Welcome to the technical support center for Lidocaine N-ethyl bromide (QX-314). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during patch-clamp experiments, with a specific focus on preventing the precipitation of QX-314 in patch pipettes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (QX-314) and why is it used in patch-clamp experiments?
This compound, commonly known as QX-314, is a permanently charged derivative of lidocaine. Due to its charge, it is membrane-impermeant and is therefore included in the intracellular solution to block voltage-gated sodium channels from the inside of the cell.[1] This allows for the isolation and study of other ion channels without contamination from sodium currents. It is a valuable tool for studying synaptic transmission and neuronal excitability.
Q2: What is the recommended concentration of QX-314 in the intracellular solution?
The effective concentration of QX-314 can vary depending on the cell type and the specific channels being targeted. Published studies have used concentrations ranging from 0.2 mM to 30 mM.[2][3] It is advisable to start with a lower concentration (e.g., 1-5 mM) and empirically determine the optimal concentration for your specific experimental needs.
Q3: What is the difference between QX-314 bromide and QX-314 chloride salts?
Both bromide and chloride salts of QX-314 are commercially available and soluble in water. However, the choice of the counter-ion can have unintended consequences on your experimental results. For instance, studies have shown that the bromide salt of QX-314 can have a more pronounced inhibitory effect on certain types of calcium channels compared to the chloride salt.[4] Therefore, the selection of the salt should be carefully considered based on the specific ion channels being investigated.
Q4: Can the pH of the intracellular solution affect QX-314?
Yes, the pH of the solution can be a critical factor. While QX-314 is a permanently charged molecule, the overall pH of the intracellular solution can influence its stability and interaction with other components. Some studies have utilized acidic solutions (e.g., pH 5.0) to facilitate the entry of QX-314 into cells through TRPV1 channels, suggesting that its solubility and behavior can be pH-dependent.[5] For standard intracellular recordings, it is crucial to maintain a stable physiological pH (typically 7.2-7.4) to ensure the health of the cell and the stability of all components in the internal solution.
Troubleshooting Guide: Preventing QX-314 Precipitation
Precipitation of QX-314 in the patch pipette can lead to electrode clogging, increased noise, and ultimately, failure to obtain a high-quality recording. Below are common causes and solutions to prevent this issue.
| Problem | Potential Cause | Troubleshooting Steps |
| Visible precipitate in the stock solution or final internal solution. | Supersaturation: The concentration of QX-314 or other components exceeds their solubility limit. | - Prepare stock solutions at a concentration well below the maximum solubility.- Ensure all components are fully dissolved before adding the next.- Gently warm the solution while dissolving, but avoid excessive heat which can degrade components like ATP and GTP. |
| Pipette clogs during the experiment. | Precipitation over time: The internal solution is unstable and components are precipitating after preparation. | - Prepare fresh internal solution daily.- Keep the internal solution on ice during the experiment.[6]- Filter the internal solution through a 0.22 µm syringe filter immediately before use.[6][7][8] |
| Pipette resistance increases significantly after filling. | Interaction with other components: QX-314 may interact with other chemicals in the internal solution, such as gluconate, to form insoluble salts. | - Be aware that K-gluconate, a common component of internal solutions, has been reported to sometimes precipitate and clog recording pipettes.[6]- If precipitation is suspected, try preparing the internal solution without QX-314 to see if the issue persists. If not, consider reducing the concentration of either QX-314 or the suspected interacting component.- Ensure the order of adding chemicals during preparation is consistent, as this can sometimes affect solubility. |
| Inconsistent results or sudden loss of seal. | pH drift: The pH of the internal solution may have changed after preparation, leading to precipitation. | - Measure and adjust the pH of the final internal solution to the desired value (typically 7.2-7.4).- Use a high-quality buffer like HEPES to maintain a stable pH.[6] |
Experimental Protocols
Preparation of QX-314 Containing Intracellular Solution
This protocol provides a general guideline for preparing a standard K-gluconate-based intracellular solution containing QX-314. Concentrations of individual components may need to be adjusted for specific experimental requirements.
Materials:
-
Potassium Gluconate
-
KCl
-
HEPES
-
EGTA
-
MgCl₂
-
ATP-Mg
-
GTP-Na
-
This compound (QX-314)
-
Ultrapure water
-
KOH (for pH adjustment)
-
0.22 µm syringe filters
Procedure:
-
Add the main salt (e.g., Potassium Gluconate) to approximately 80% of the final volume of ultrapure water.
-
Add the other components (KCl, HEPES, EGTA, MgCl₂) one by one, ensuring each is fully dissolved before adding the next.
-
Add QX-314 and allow it to dissolve completely.
-
Add the temperature-sensitive components, ATP and GTP, to the solution.
-
Bring the solution to the final volume with ultrapure water.
-
Measure the pH and adjust to the desired value (e.g., 7.3) using KOH.
-
Measure the osmolarity and adjust if necessary.
-
Filter the final solution through a 0.22 µm syringe filter.
-
Aliquot the solution into single-use vials and store at -20°C.
-
On the day of the experiment, thaw an aliquot and keep it on ice.
Visualizations
Caption: Workflow for preparing and using QX-314 intracellular solution.
Caption: Troubleshooting logic for QX-314 precipitation in patch pipettes.
References
- 1. researchgate.net [researchgate.net]
- 2. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular QX-314 inhibits calcium currents in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
Troubleshooting seal stability with QX-314 in patch-clamp experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering seal stability issues when using QX-314 in patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is QX-314 and why is it used in patch-clamp experiments?
A1: QX-314 is a permanently charged derivative of lidocaine, a local anesthetic.[1][2][3] Because of its charge, it is membrane-impermeant and cannot easily cross the cell membrane from the outside.[2][4][5] In patch-clamp electrophysiology, it is included in the intracellular (pipette) solution to block voltage-gated sodium channels from inside the cell.[6][7][8] This allows researchers to isolate and study other currents, such as those from synaptic inputs or calcium channels, without the contamination of large sodium-dependent action potentials.[6][9] The effect of intracellularly applied QX-314 is similar to the extracellular application of tetrodotoxin (B1210768) (TTX) but is localized to the patched cell.[9]
Q2: Why am I struggling to form a stable giga-ohm seal when QX-314 is in my pipette solution?
A2: Achieving a stable giga-ohm seal can be challenging when using QX-314. Like its parent molecule lidocaine, QX-314 is amphiphilic and can interact with the lipid bilayer of the cell membrane.[10] This interaction can alter the physical properties of the membrane, such as its fluidity and permeability, potentially interfering with the tight seal formation between the glass micropipette and the cell membrane.[10] Additionally, ensuring the purity and proper pH of your QX-314-containing internal solution is critical, as contaminants or incorrect pH can significantly impact seal formation.
Q3: My seal forms initially but becomes unstable and noisy after breaking into the whole-cell configuration. What is happening?
A3: A common issue is a gradual decrease in seal resistance after establishing the whole-cell configuration, leading to increased recording noise.[11] This can happen for several reasons when QX-314 is present:
-
Membrane Property Alteration: As QX-314 diffuses from the pipette into the cell, its interaction with the inner leaflet of the cell membrane can destabilize the seal over time.[10]
-
Solution Osmolarity: A significant mismatch between the osmolarity of your internal and external solutions can cause the cell to swell or shrink, stressing the seal. The internal solution's osmolarity should typically be 10-20 mOsm lower than the external solution.[7][10]
-
Pipette Drift: Slow mechanical drift of the micromanipulator can pull the pipette away from the cell, gradually compromising the seal.[11]
-
Off-Target Effects: At higher concentrations, QX-314 can affect other channels, such as some potassium and calcium channels, which could alter membrane properties and contribute to instability.[4][6][10]
Q4: How can I optimize my experimental conditions to improve seal stability with QX-314?
A4: Several factors can be optimized:
-
Pipette Properties: Use high-quality borosilicate glass capillaries to pull pipettes with a resistance of 3-7 MΩ. Fire-polishing the pipette tip can create a smoother surface, which often aids in forming a more stable seal.[10]
-
Solution Composition: Ensure your internal solution is filtered through a 0.22 µm filter before use to remove any precipitates.[7][12] Keep the solution on ice to maintain the stability of components like ATP and GTP.[7] The pH should be adjusted to 7.2-7.4.[10]
-
Positive Pressure: Maintain adequate positive pressure while approaching the cell to keep the pipette tip clean.[10][12]
-
Cell Health: Ensure the cells you are patching are healthy and viable. Unhealthy cells will have fragile membranes that are difficult to seal.
-
Laminar Flow: Some studies have shown that a gentle, continuous flow of the external solution (laminar flow) across the patched cell can enhance seal stability and prolong recording times.[13]
Q5: What are the recommended concentrations of QX-314 to use?
A5: The optimal concentration of QX-314 is a balance between achieving a complete block of sodium channels and maintaining seal stability and minimizing off-target effects. It is advisable to start with the lowest effective concentration and increase it if necessary. Concentrations can vary depending on the cell type and specific sodium channel subtypes being targeted.
Data Presentation
Table 1: Recommended QX-314 Concentrations for Patch-Clamp Experiments
| Concentration Range | Application/Cell Type | Key Findings & Notes | Reference(s) |
| 0.2 - 0.5 mM | Dissociated lamprey neurons | At 0.2 mM, selectively blocked inactivating Na+ channels with no effect on Ca2+ channels. At 0.5 mM, still no effect on Ca2+ channels. | [6] |
| 5 mM | Rat hippocampal pyramidal cells | Selectively blocked GABA-mediated depolarizing postsynaptic potentials (GDNSPs) and increased steady-state input resistance. | [4] |
| 5 - 30 mM | HEK-293 cells expressing hTRPV1/hTRPA1 | Permeated hTRPV1 and hTRPA1 channels to induce a use-dependent inhibition of Nav1.7. Cytotoxicity was observed at 30 mM with hTRPV1 expression. | [14][15] |
| 20 mM | Rat hippocampal slices | Effectively blocked voltage-gated Na+ conductances, enabling stable recordings of excitatory synaptic currents for over an hour. | [9] |
Experimental Protocols
Protocol: Preparing QX-314 Intracellular Solution and Establishing a Whole-Cell Recording
-
Stock Solution Preparation:
-
Calculate the required mass of QX-314 (bromide or chloride salt) to prepare a concentrated stock solution (e.g., 100 mM or 500 mM) in high-purity water.
-
Ensure the powder dissolves completely. Gentle vortexing may be required.
-
Store the stock solution in small aliquots at -20°C.
-
-
Intracellular Solution Preparation:
-
Thaw an aliquot of your base intracellular solution (containing, for example, K-Gluconate, HEPES, EGTA, Mg-ATP, and Na-GTP).[7][11]
-
Add the required volume of the QX-314 stock solution to achieve the desired final concentration (e.g., 5 mM).
-
Check and adjust the pH of the final solution to 7.2-7.4 using KOH or HCl.[10]
-
Verify the final osmolarity. It should be slightly lower (10-20 mOsm) than your external solution.[7][10]
-
Filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates.[7][12]
-
Keep the solution on ice throughout the experiment.[7]
-
-
Pipette Preparation and Cell Approach:
-
Pull glass pipettes to a resistance of 3-7 MΩ. Fire-polish the tip for a smoother surface.[10]
-
Back-fill the pipette with the filtered, ice-cold QX-314 intracellular solution.
-
Apply positive pressure to the pipette before entering the bath solution to prevent contamination of the tip.[10][12]
-
Under visual control, approach the target cell until a dimple is observed on the cell surface.[10]
-
-
Seal Formation and Whole-Cell Configuration:
-
Release the positive pressure to allow the pipette to contact the cell membrane.
-
Apply gentle suction to facilitate the formation of a giga-ohm seal (>1 GΩ).
-
Once a stable high-resistance seal is formed, apply brief, strong suction pulses to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for several minutes for QX-314 to diffuse from the pipette into the cell and block the sodium channels. The block is often use-dependent, meaning repetitive depolarization may be required to enhance the block.[1]
-
Mandatory Visualizations
Caption: Mechanism of QX-314 action in patch-clamp experiments.
Caption: Troubleshooting workflow for QX-314 seal instability.
Caption: Logical relationships of factors affecting seal stability.
References
- 1. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 6. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. researchgate.net [researchgate.net]
- 9. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scientifica.cn [scientifica.cn]
- 13. Stabilization of high-resistance seals in patch-clamp recordings by laminar flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
QX-314 Technical Support Center: Washout Procedures and Block Reversibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of QX-314, with a specific focus on washout procedures and the reversibility of its sodium channel blockade.
Frequently Asked Questions (FAQs)
Q1: What is QX-314 and how does it block sodium channels?
A1: QX-314 is a permanently charged derivative of lidocaine (B1675312). Unlike its parent compound, it is membrane-impermeable. To block voltage-gated sodium channels (VGSCs), QX-314 must be applied to the intracellular side of the channel.[1][2] Its entry into cells, particularly neurons, is often facilitated by the opening of large-pore channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1) or TRPA1 channels.[3] Once inside, QX-314 binds to the local anesthetic binding site on the sodium channel from the cytoplasmic face, leading to a blockade of sodium ion influx and, consequently, inhibition of action potential generation.[1]
Q2: Is the nerve block induced by QX-314 reversible?
A2: The reversibility of the QX-314-induced block is highly dependent on the experimental conditions, particularly the method used to introduce QX-314 into the cell.
-
Reversible Block: When QX-314 is introduced using a low pH solution (e.g., pH 5.0) to activate TRPV1 channels, the block has been shown to be reversible with washout.
-
Irreversible or Partially Reversible Block: When co-applied with potent TRPV1 agonists like capsaicin (B1668287) or eugenol (B1671780), the block can be prolonged and may appear irreversible or only partially reversible even after extended washout periods.[4] This is thought to be due to QX-314 becoming "trapped" within the axon. However, some studies have shown at least partial recovery. For instance, after co-application of eugenol and QX-314, voltage-gated sodium channel currents in trigeminal ganglion neurons recovered to at least 70% of the control level after washout.
Q3: How long does it take for the QX-314 block to reverse?
A3: The time course of recovery from QX-314 block can be slow. Studies on squid giant axons have shown that recovery from use-dependent block by QX-314 exhibits a slow phase with a time constant of approximately 17 seconds at a holding potential of -80 mV.[5] In behavioral studies, the block produced by 1% lidocaine combined with QX-314 fully reversed at 2 hours, whereas lidocaine alone reversed within 60 minutes.[4]
Q4: What factors can influence the washout of QX-314?
A4: Several factors can affect the efficiency of QX-314 washout and the reversibility of the block:
-
TRPV1 Agonist: The type and concentration of the TRPV1 agonist used to load QX-314 can impact the duration of the block. Potent and sustained activation of TRPV1 may lead to higher intracellular concentrations of QX-314, making washout more difficult.
-
Washout Duration and Perfusion Rate: A longer washout period with a sufficient perfusion rate is critical for removing extracellular QX-314 and allowing the intracellular concentration to decrease.
-
Cell Type: The morphology and properties of the neuron or cell being studied may influence the diffusion and clearance of QX-314 from the cytoplasm.
-
Temperature: Temperature can affect channel kinetics and diffusion rates, which may have an impact on the speed of washout.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete or no reversal of sodium channel block after washout. | 1. Insufficient washout duration or perfusion rate.2. High intracellular concentration of QX-314 due to potent TRPV1 activation.3. QX-314 may be "trapped" intracellularly. | 1. Increase the washout duration and ensure a consistent perfusion rate (e.g., 3-4 mL/min).2. Consider using a lower concentration of the TRPV1 agonist or a shorter application time during the loading phase.3. For applications where reversibility is critical, consider using an alternative method for QX-314 loading, such as a low pH solution, which has been shown to produce a more readily reversible block. |
| Slow and variable recovery of neuronal activity. | The recovery from QX-314 block is known to have a slow component. | Be patient and allow for an extended washout period. Monitor the recovery time course systematically. The slow recovery phase has a time constant of around 17 seconds at -80 mV, so full recovery can take several minutes.[5] |
| Difficulty achieving a stable baseline after washout. | Residual QX-314 may still be present in the perfusion system or adhering to the chamber. | Thoroughly flush the perfusion system with control solution before starting the washout. Consider using a perfusion system with minimal dead volume. |
Quantitative Data on QX-314 Block Reversibility
| Experimental Condition | Cell Type | Outcome Measure | Result | Reference |
| Co-application of 2 mM eugenol and 10 mM QX-314 followed by washout. | Trigeminal Ganglion Neurons | Recovery of Voltage-Gated Sodium Channel (VGSC) Current | Currents recovered to at least 70% of the control level. | |
| Application of pH 5.0 ACSF with QX-314 followed by washout. | Dorsal Root Ganglion (DRG) Neurons | Reversibility of Action Potential Blockade | The block was reversible upon washout. | |
| Use-dependent block by intracellular QX-314. | Squid Giant Axon | Time Constant of Slow Recovery Phase at -80 mV | 17 seconds | [5] |
| Subcutaneous injection of 1% lidocaine with 0.2% QX-314. | Rat in vivo | Time to Full Reversal of Nociceptive Block | 2 hours | [4] |
Experimental Protocols
Protocol for QX-314 Application and Washout in Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general guideline for the application and subsequent washout of QX-314 in a whole-cell patch-clamp recording configuration to assess the reversibility of sodium channel block.
1. Materials:
- Standard extracellular (bath) solution (e.g., artificial cerebrospinal fluid - aCSF).
- Standard intracellular (pipette) solution.
- QX-314 stock solution.
- TRPV1 agonist stock solution (e.g., capsaicin, eugenol, or an acidic solution).
- Perfusion system with a typical flow rate of 3-4 mL/min.
2. Procedure:
Visualizations
Signaling Pathway of QX-314 Action
Caption: Mechanism of QX-314 entry and action on sodium channels.
Experimental Workflow for Assessing QX-314 Block Reversibility
Caption: Workflow for QX-314 washout and block reversal analysis.
References
- 1. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Na channel activation gate modulates slow recovery from use-dependent block by local anesthetics in squid giant axons - PMC [pmc.ncbi.nlm.nih.gov]
Calculating the effective intracellular concentration of QX-314
Technical Support Center: QX-314
Welcome to the technical support center for QX-314. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in accurately calculating and applying the effective intracellular concentration of QX-314 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is QX-314 and what is its primary mechanism of action?
A1: QX-314 is a positively charged, membrane-impermeable quaternary derivative of lidocaine (B1675312).[1] Its primary mechanism is the blockade of voltage-gated sodium channels from the intracellular side of the cell membrane, which prevents action potential generation.[2][3] Unlike its parent compound, lidocaine, QX-314 cannot readily diffuse across the cell membrane.[3][4] Therefore, it must be introduced directly into the cytoplasm or enter through large-pore ion channels to be effective.[3]
Q2: How can I introduce QX-314 into a cell?
A2: There are two primary methods for intracellular delivery of QX-314:
-
Direct Intracellular Dialysis: In whole-cell patch-clamp electrophysiology, QX-314 is added directly to the internal solution of the recording pipette.[5][6] After rupturing the cell membrane to establish a whole-cell configuration, the QX-314 dialyzes from the pipette into the cell's cytoplasm.[7]
-
Channel-Mediated Entry: QX-314 can permeate through the large pores of certain activated ion channels, most notably the Transient Receptor Potential (TRP) channels TRPV1 and TRPA1.[8][9][10] By co-applying QX-314 extracellularly with an agonist for these channels (e.g., capsaicin (B1668287) or acid for TRPV1), it can be selectively introduced into cells that express them, such as nociceptive sensory neurons.[2][3][11]
Q3: Is extracellularly applied QX-314 completely inactive?
A3: While QX-314 is primarily considered an intracellular blocker, some studies have shown that very high extracellular concentrations (in the low millimolar range) can inhibit sodium channels, though with much lower potency than via intracellular application.[4][12] This external effect is not state-dependent and appears to occur through a different mechanism than the classic intracellular block.[12] For most experimental purposes where a specific intracellular block is desired, extracellular QX-314 without an entry mechanism is considered inactive.[3]
Q4: Besides sodium channels, does intracellular QX-314 affect other ion channels?
A4: Yes. Intracellular QX-314 has been shown to inhibit other channels, including high- and low-threshold calcium currents, hyperpolarization-activated inward currents (Ih), and certain potassium channels.[1][7][13] Researchers should be aware of these potential off-target effects when interpreting their data.
Troubleshooting Guide
Issue 1: I am applying QX-314 via my patch pipette, but I see no effect (or a very weak effect) on sodium currents.
| Possible Cause | Recommended Solution |
| Insufficient Dialysis Time | The diffusion of QX-314 from the pipette into the cell is a time-dependent process. The block of sodium currents is progressive and can take several minutes to reach a steady state.[7] Solution: Monitor the sodium current amplitude over time after achieving the whole-cell configuration. A typical experiment may require at least 5-10 minutes for sufficient dialysis.[7] |
| Low QX-314 Concentration | The concentration in your pipette may be too low to achieve a complete block. While 1 mM can have a significant effect, it may not completely block all sodium currents.[13] Solution: For a robust block of action potentials, concentrations of 5-10 mM in the pipette solution are commonly used.[5][13][14] |
| Incorrect Pipette Solution pH or Osmolarity | Incorrect pH or osmolarity can affect cell health and the stability of the recording, masking the effect of QX-314. Solution: Ensure your intracellular solution is adjusted to a physiological pH (7.2-7.4) and an osmolarity that is 10-20 mOsm lower than your external solution.[6] |
Issue 2: The effect of QX-314 is inconsistent between experiments when co-applied with a TRP channel agonist.
| Possible Cause | Recommended Solution |
| Variable TRP Channel Expression | The level of expression of TRPV1 or TRPA1 can vary significantly between individual cells or cell cultures. Solution: If possible, use immunocytochemistry or a reporter line to verify and quantify the expression of the target channel in your cell population. |
| Incomplete Agonist Activation | The agonist concentration may be too low, or the application time too short, to sufficiently open the TRP channels for QX-314 entry. Solution: Optimize the agonist concentration and application duration. Be aware that prolonged agonist application can lead to channel desensitization. |
| QX-314 Cytotoxicity | At high concentrations (e.g., 30 mM) and with prolonged TRP channel activation, QX-314 can induce cytotoxicity, leading to cell death and inconsistent results.[9] Solution: Use the lowest effective concentration of extracellular QX-314 and agonist. Perform cell viability assays (e.g., flow cytometry) to assess potential toxicity under your experimental conditions.[9] |
Quantitative Data Summary
The effective intracellular concentration of QX-314 depends heavily on the delivery method.
Table 1: Concentrations for Direct Intracellular Dialysis (Patch Pipette)
| Pipette Concentration | Target Channel(s) | Observation | Reference(s) |
|---|---|---|---|
| 10 µM | Voltage-gated Na+ Channels (INa) | Progressive decline in INa amplitude over ~7 minutes. | [7] |
| 1 mM | Voltage-gated Na+ & Ca2+ Channels | Significant reduction in Ca2+ currents; incomplete block of Na+ currents. | [13] |
| 5 mM | Voltage-gated Na+ Channels, Iq | Commonly used to abolish spiking and block hyperpolarization-activated currents. | [5][14] |
| 10 mM | High-threshold Ca2+ Channels | Amplitude reduced to ~20% of control. |[13] |
Table 2: Concentrations for Channel-Mediated Entry (Extracellular Application)
| Extracellular QX-314 | Agonist / Condition | Estimated Intracellular Conc. | Observation | Reference(s) |
|---|---|---|---|---|
| 5 mM | Acidic Buffer (pH < 5.9) | Not directly calculated | Significantly suppressed Na+ currents in TRPV1-positive neurons. | [2] |
| 10 - 20 mM | Capsaicin (TRPV1 agonist) | 50 - 100 µM | Slow reduction of outward currents, consistent with intracellular accumulation. | [8][10][15] |
| 30 mM | Carvacrol (TRPA1 agonist) | Not directly calculated | Use-dependent inhibition of Nav1.7. |[9] |
Diagrams: Workflows and Mechanisms
Caption: Workflow for intracellular application of QX-314 via whole-cell patch-clamp.
Caption: Mechanism of QX-314 entry via an activated TRPV1 channel to block Na+ channels.
References
- 1. QX 314 bromide | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 2. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Modulation of INa, Ih, and IK(erg) by Extracellular or Intracellular QX-314 (N-(2,6-dimethylphenylcarbamoylmethyl) triethylammonium bromide) in Pituitary Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular QX-314 inhibits calcium currents in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiology [protocols.io]
- 15. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preparing and handling Lidocaine N-ethyl bromide solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and handling Lidocaine N-ethyl bromide (QX-314) solutions. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experimental procedures.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 343.3 g/mol | N/A | [1] |
| Solubility | 100 mM | Water | [2] |
| 10 mg/mL | PBS (pH 7.2) | [1] | |
| 20 mg/mL | DMSO | [1] | |
| 5 mg/mL | DMF | [1] | |
| 2 mg/mL | Ethanol | [1] | |
| Storage (Powder) | -20°C (long term) | Dry, dark | [3] |
| 0-4°C (short term) | Dry, dark | [3] | |
| Storage (Solution) | -20°C for up to 1 month | Aqueous solution | [2][4] |
| -80°C for up to 6 months | In solvent | [5] |
Troubleshooting Guide & FAQs
This section addresses specific issues that users might encounter during their experiments with this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (QX-314)?
A1: this compound is a quaternary ammonium (B1175870) derivative of lidocaine, making it membrane-impermeant. It blocks voltage-gated sodium channels from the intracellular side. Therefore, it requires a pathway to enter the cell, such as through activated TRPV1 or TRPA1 channels, to exert its inhibitory effect on neuronal excitability.[5]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare aqueous stock solutions fresh on the day of the experiment.[2] You can dissolve this compound in high-purity water, PBS, or other aqueous buffers to the desired concentration.[1][2] For a 100 mM stock solution in water, for example, you would dissolve 34.33 mg of the compound in 1 mL of water. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[2][4][5]
Q3: Can I use this compound for in vivo studies?
A3: Yes, this compound is used in various in vivo models to induce long-lasting local anesthesia.[6] It is often co-administered with an agent that can facilitate its entry into neurons, such as capsaicin (B1668287) (a TRPV1 agonist).[6]
Troubleshooting Common Issues
Problem 1: My this compound solution appears cloudy or has precipitated.
-
Possible Cause 1: Low Temperature. Solutions, especially those at higher concentrations, may precipitate when stored at cold temperatures.
-
Solution: Gently warm the solution to room temperature and vortex or sonicate until the precipitate redissolves. Always ensure the solution is clear before use.[4]
-
-
Possible Cause 2: pH of the solution. The solubility of this compound can be influenced by the pH of the buffer.
-
Solution: Check the pH of your buffer and adjust if necessary. A pH of 7.2 has been shown to be suitable for dissolving the compound.[1]
-
-
Possible Cause 3: Interaction with other compounds. Mixing this compound with certain other chemicals in your experimental solution could lead to precipitation.
-
Solution: Review the composition of your final solution. Prepare solutions of each component separately and mix them just before the experiment to identify any incompatibilities.
-
Problem 2: I am not observing the expected sodium channel blockade in my patch-clamp experiment.
-
Possible Cause 1: The compound is not entering the cell. As a membrane-impermeant molecule, this compound must be included in the intracellular pipette solution for whole-cell patch-clamp recordings.[7]
-
Solution: Ensure that this compound is included in your internal pipette solution at the desired concentration (e.g., 5 mM).[8]
-
-
Possible Cause 2: Insufficient time for diffusion. It takes time for the compound to diffuse from the patch pipette into the cell body and exert its effect.
-
Solution: Allow for a sufficient equilibration period (e.g., 5-10 minutes) after establishing the whole-cell configuration before recording data.
-
-
Possible Cause 3: Degraded solution. Improperly stored or old solutions may have lost their activity.
-
Solution: Prepare fresh solutions for each experiment.[2] If using a frozen stock, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Problem 3: I am observing cell toxicity in my in vitro experiment.
-
Possible Cause: High concentration of the compound. At high concentrations (e.g., ≥ 30 mM), this compound can induce cytotoxicity, particularly when co-applied with agents that enhance its cellular uptake.[4]
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. Consider reducing the concentration or the incubation time.
-
Experimental Protocols
Detailed Methodology for Intracellular Blockade of Sodium Channels in Cultured Neurons using Whole-Cell Patch-Clamp
This protocol describes the use of this compound to block voltage-gated sodium channels from the intracellular side in cultured neurons.
-
Preparation of Internal Solution:
-
Prepare a cesium-based internal solution to block potassium channels, which is beneficial for isolating sodium currents. A typical recipe is (in mM): 120 CsMeSO3, 15 CsCl, 8 NaCl, 10 HEPES, 10 TEA-Cl, 0.2 EGTA, 0.1 Spermine.[8]
-
Add 5 mM this compound to the internal solution.[8]
-
Adjust the pH to 7.2-7.4 and the osmolarity to be slightly lower than the external solution.
-
Filter the final solution through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C or -80°C. Thaw a fresh aliquot for each day of experiments.
-
-
Cell Preparation:
-
Culture neurons on glass coverslips suitable for microscopy and electrophysiology.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an oxygenated artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill a pipette with the this compound-containing internal solution, ensuring no air bubbles are trapped.
-
Under visual guidance (e.g., DIC microscopy), approach a healthy-looking neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to establish the whole-cell configuration.
-
Allow the cell to equilibrate with the internal solution for at least 5-10 minutes to allow for the diffusion of this compound into the cell.
-
In voltage-clamp mode, hold the cell at a negative holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.
-
Record the sodium currents and observe their blockade over time.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Caption: Troubleshooting logic for solution precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. QX 314 bromide | Na+ channel Blocker | Hello Bio [hellobio.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo QX-314 Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a slow onset of action with in vivo applications of the quaternary lidocaine (B1675312) derivative, QX-314.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does QX-314 have a slow onset of action when used alone in vivo?
A1: QX-314 is a permanently charged molecule, which means it is membrane-impermeable.[1][2][3][4] Unlike traditional local anesthetics that can diffuse across the neural membrane in their uncharged form, QX-314 requires an alternative route to enter the neuron and block the voltage-gated sodium channels from the inside. This reliance on a different entry mechanism is the primary reason for its inherently slow onset of action when administered alone.[5][6]
Q2: My in vivo experiment with QX-314 alone is showing little to no effect. What could be the issue?
A2: There are several potential reasons for a lack of effect with QX-314 alone:
-
Insufficient Concentration: Higher concentrations of QX-314 (e.g., 30-70 mM) are often required to produce a significant block when used without a permeabilizing agent.[5][6]
-
Animal Model and Nerve Fiber Type: The susceptibility of different nerve fibers to QX-314 can vary.
-
Experimental Conditions: The absence of factors that can transiently open large-pore channels in the neuronal membrane will limit QX-314 entry.
Q3: How can I accelerate the onset of action of QX-314 in my in vivo experiments?
A3: The most effective strategy to accelerate the onset of QX-314 is to co-administer it with a substance that opens large-pore channels on nociceptive (pain-sensing) neurons, thereby facilitating QX-314's entry.[7] The most commonly used agents are Transient Receptor Potential Vanilloid 1 (TRPV1) channel agonists.
Q4: What are TRPV1 agonists and how do they help with QX-314's efficacy?
A4: TRPV1 channels are ion channels predominantly found on nociceptive neurons.[6][7][8] When activated, they form a pore large enough for QX-314 to pass through and reach its intracellular target, the voltage-gated sodium channel.[2][9] This targeted delivery not only speeds up the onset of action but can also produce a selective nerve block of pain-sensing neurons.[6][8]
Q5: Which TRPV1 agonists are recommended for co-administration with QX-314?
A5: Two commonly used and effective TRPV1 agonists are:
-
Capsaicin (B1668287): The pungent component of chili peppers is a potent TRPV1 agonist.[6][10] However, its use can be limited by the initial pain and neuroinflammatory response it elicits.[6][11]
-
Lidocaine: At clinically relevant concentrations, lidocaine itself can act as a TRPV1 agonist, providing a more clinically translatable approach to facilitate QX-314 entry without the intense initial irritation of capsaicin.[7][8][11]
Q6: Are there alternatives to capsaicin that are less pungent but still effective?
A6: Yes, research has explored non-pungent capsaicin analogs like Capsiate (CST) and endogenous molecules like anandamide (B1667382) (AEA) as potential co-administered agents with QX-314.[9] These can also facilitate the entry of QX-314 through TRPV1 channels to induce a long-lasting sensory nerve block.[9]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of different QX-314 formulations on the onset and duration of nerve blockade.
Table 1: Onset and Duration of Sensory Blockade with QX-314 and TRPV1 Agonists in Mice
| Formulation | Onset Time (minutes) | Duration of Blockade (minutes) |
| 2.5% QX-314 | 23 (interquartile range 15-30) | 300 (interquartile range 285-375) |
| 2.5% QX-314 + 0.1% Capsaicin | 4 (interquartile range 3-8) | 360 (interquartile range 285-435) |
| Data from a study on sensory blockade in the mouse tail using the hot water tail-flick latency test.[10] |
Table 2: Efficacy of QX-314 and Lidocaine Co-administration for Sciatic Nerve Block in Rats
| Formulation | Duration of Nociceptive Block (hours) | Duration of Motor Block (hours) |
| 2% Lidocaine alone | 1 | 1 |
| 0.5% QX-314 alone | No effect | No effect |
| 0.5% QX-314 + 2% Lidocaine | > 9 | 1 |
| 1% QX-314 + 1% Lidocaine | 12 | 6 |
| 1% QX-314 + 2% Lidocaine | 12 | 9 |
| Data from experiments determining pain-selective block when administered near the sciatic nerve in rats.[7][8] |
Experimental Protocols
Protocol 1: Sciatic Nerve Blockade in Mice to Assess Motor Blockade
-
Animal Preparation: Adult male mice are used for this protocol.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Injection: Inject a total volume of 0.1 mL of the test solution (e.g., QX-314, lidocaine, or a combination) perineurally to the sciatic nerve.
-
Motor Function Assessment: At predetermined time points post-injection, assess motor function using a standardized test such as the tail-flick test or by observing for paralysis of the hind limb.
-
Data Analysis: Record the onset and duration of motor blockade for each experimental group.
Protocol 2: Intradermal Wheal Assay in Guinea Pigs for Peripheral Nociceptive Blockade
-
Animal Preparation: Use adult guinea pigs for this assay.
-
Injection: Administer intradermal injections of the test solutions (e.g., 70 mM QX-314, 70 mM lidocaine, saline control) into the dorsal skin to form a wheal.
-
Nociceptive Testing: At regular intervals, apply a noxious stimulus (e.g., a pinch with forceps) to the center of the wheal and observe for the cutaneous trunci muscle reflex.
-
Blockade Assessment: The absence of the muscle reflex indicates a successful nociceptive blockade.
-
Data Analysis: Measure the duration of the blockade for each test substance. In one study, 70 mM QX-314 produced a blockade up to 650 minutes, significantly longer than the 100 minutes observed with 70 mM lidocaine.[5]
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Nerve Block Duration with QX-314 Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QX-314 formulations to extend the duration of nerve blocks.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with QX-314 formulations.
| Issue | Possible Cause | Suggested Solution |
| No significant extension of nerve block duration observed with QX-314 co-administration. | Inadequate activation of TRPV1 or other TRP channels. | - Ensure the co-administered local anesthetic (e.g., lidocaine (B1675312), bupivacaine) is at a sufficient concentration to activate TRPV1 channels.[1][2] - Consider adding a direct TRPV1 agonist like capsaicin (B1668287), but be mindful of the initial nocifensive behavior it may cause.[1][2] - For non-nociceptive nerve blocks, remember that bupivacaine (B1668057) can activate TRPA1 and other TRP-independent pathways to facilitate QX-314 entry.[3] |
| Low concentration of QX-314. | While high concentrations of QX-314 alone can produce some effect, co-administration strategies often use lower, otherwise ineffective, concentrations.[1][4] However, ensure the concentration is adequate for the chosen delivery method. A concentration of at least 0.9% QX-314 may be required to elicit intracellular effects.[3] | |
| Improper injection technique. | Ensure the formulation is injected perineurally, in close proximity to the target nerve, to maximize its effect.[3] | |
| High variability in nerve block duration between subjects. | Inconsistent injection placement. | Utilize anatomical landmarks and consider using ultrasound guidance for more precise perineural injections. |
| Biological variability in TRP channel expression. | Acknowledge that inherent biological differences between animals can lead to varied responses. Ensure adequate sample sizes to account for this variability. | |
| Observed motor block is too long or undesirable. | The chosen formulation is not sufficiently selective for nociceptive neurons. | - Optimize the concentration ratio of QX-314 to the local anesthetic. For example, a combination of 0.5% QX-314 and 2% lidocaine has been shown to produce a long pain-selective block with minimal motor impairment after an initial non-selective phase.[4][5] - Be aware that some TRP-independent pathways activated by local anesthetics might exist in motor nerve fibers, leading to motor block.[3] |
| Signs of local tissue toxicity or inflammation at the injection site. | High concentration of QX-314 or the co-administered agent. | - Reduce the concentration of QX-314. Concentrations below 1.2% have been associated with minimal to mild local tissue reactions, similar to 0.5% bupivacaine.[3] - Be aware that QX-314 can cause cytotoxicity, particularly through activation of TRPV1, leading to calcium influx.[6][7] |
| Delayed onset of nerve block. | Inherent property of QX-314. | The onset of QX-314-mediated blockade is consistently slower compared to traditional local anesthetics like lidocaine.[8] Factor this into your experimental timeline. The addition of capsaicin can reduce the onset time.[9] |
Frequently Asked Questions (FAQs)
1. What is the underlying mechanism for extending nerve block duration with QX-314?
QX-314 is a permanently charged derivative of lidocaine, which makes it membrane-impermeable.[1][10] It blocks voltage-gated sodium channels from the intracellular side.[10] To prolong nerve block, QX-314 is co-administered with a substance that can create a temporary "pore" in the neuronal membrane for it to enter. This is often achieved by activating Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPA1, which are expressed on nociceptive (pain-sensing) neurons.[1][3][6] Local anesthetics like lidocaine and bupivacaine, as well as capsaicin, can activate these channels, allowing QX-314 to enter and produce a long-lasting, selective blockade of pain signals.[1][2][3]
2. Can QX-314 be used alone to achieve a long-lasting nerve block?
While some studies have shown that high concentrations of QX-314 (e.g., 1% or approximately 30 mM) can produce a slow-onset sensory and motor block on its own, it is generally considered ineffective when applied extracellularly at lower concentrations.[1][4][8] Its clinical utility and the strategy for prolonging nerve block primarily rely on its co-administration with a TRP channel activator to facilitate its entry into the neuron.[1][4]
3. What are the advantages of using a liposomal formulation for QX-314?
Liposomal formulations, particularly those with a negative charge (anionic), can significantly prolong the duration of both sensory and motor blocks produced by QX-314.[11][12] Anionic liposomes are thought to enhance the cellular uptake of the positively charged QX-314, leading to an ultra-long-lasting nerve block with a satisfactory safety profile.[11] This approach may offer a way to achieve prolonged anesthesia without the need for TRP channel co-activation.
4. How can I achieve a nociceptive-selective block with minimal motor impairment?
The key is to selectively target the entry of QX-314 into nociceptive neurons. This can be achieved by:
-
Using TRPV1 activators: Since TRPV1 channels are predominantly expressed on nociceptors, co-administering QX-314 with a TRPV1 agonist like capsaicin or a local anesthetic that activates TRPV1 (e.g., lidocaine) can lead to a selective block of pain-sensing fibers.[1][2]
-
Optimizing concentrations: The ratio of QX-314 to the local anesthetic is crucial. For instance, combining 0.5% QX-314 with 2% lidocaine has been shown to result in a prolonged period of sensory-selective block after the initial, non-selective effects of lidocaine wear off.[4][5]
5. What are the typical durations of nerve block that can be achieved with different QX-314 formulations?
The duration of the nerve block is highly dependent on the specific formulation and experimental model. Below is a summary of reported durations from rodent studies.
Quantitative Data Summary
Table 1: Duration of Nerve Block with QX-314 and Co-administered Agents
| QX-314 Formulation | Co-administered Agent | Animal Model | Sensory Block Duration | Motor Block Duration | Reference |
| 0.2% QX-314 | 1% Lidocaine | Rat (Perisciatic) | ~2 hours | Transient | [1][2] |
| 0.2% QX-314 | 2% Lidocaine | Rat (Perisciatic) | ~9 hours | Transient | [1][2] |
| 0.2% QX-314 | 1% Lidocaine + 0.05% Capsaicin | Rat (Perisciatic) | ~12 hours | ~2 hours | [1] |
| 0.5% QX-314 | 2% Lidocaine | Rat (Perisciatic) | >9 hours (pain-selective) | ~1 hour (non-selective) | [4][5] |
| 0.9% QX-314 | 0.5% Bupivacaine | Rat (Sciatic) | 10.1 ± 0.8 hours | 9.0 hours | [3] |
| 1.5% QX-314 | 0.3% Bupivacaine | Rat (Sciatic) | 23.8 hours | 14.9 hours | [3] |
Table 2: Duration of Nerve Block with QX-314 Alone and in Liposomal Formulations
| QX-314 Formulation | Animal Model | Sensory Block Duration | Motor Block Duration | Reference |
| 70 mM (~2.3%) QX-314 | Guinea Pig (Intradermal) | 650 ± 171 minutes | N/A | [8] |
| 70 mM (~2.3%) QX-314 | Mouse (Tail-flick) | 540 ± 134 minutes | N/A | [8] |
| 70 mM (~2.3%) QX-314 | Mouse (Sciatic) | N/A | 282 ± 113 minutes | [8] |
| QX-314 with Anionic Liposomes | Rat (Sciatic) | 25.7 ± 8.3 hours | 41.4 ± 6.1 hours | [11][12] |
Experimental Protocols
1. Perineural Sciatic Nerve Block in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.[3]
-
Anesthesia: The procedure is typically performed under brief inhalation anesthesia (e.g., isoflurane) to minimize animal distress.[3]
-
Injection:
-
Identify the injection site by palpating the greater trochanter and the ischial tuberosity.
-
Insert a 25-gauge needle perpendicular to the skin, midway between these two landmarks, until it contacts the femur.
-
Withdraw the needle slightly and redirect it posteriorly at a 30-degree angle.
-
Advance the needle until a motor response (e.g., paw twitch) is elicited, indicating proximity to the sciatic nerve.
-
Inject the test formulation (typically 0.2-0.3 mL) slowly.
-
-
Behavioral Testing:
-
Sensory Blockade: Assessed using the hot plate test or Hargreaves test (thermal nociception) and the von Frey filament test (mechanical nociception).[1] A positive response is indicated by paw withdrawal.
-
Motor Blockade: Evaluated using tests such as the extensor postural thrust test or by observing the animal's gait and ability to grip.[4]
-
-
Data Analysis: The duration of the block is defined as the time from injection until the return to baseline response levels.
2. Intradermal Injections and Behavioral Testing in Mice
-
Animal Model: Mice are placed in a plastic cage with a wire mesh bottom and allowed to acclimatize.[1]
-
Injection: A small volume (e.g., 10 µL) of the test formulation is injected into the plantar aspect of the hind paw.[1]
-
Behavioral Testing:
-
Timeline: Measurements are taken at baseline and at various time points post-injection (e.g., 10, 20, 30, 60, 90, 120, 180, 240, and 300 minutes) until complete recovery.[1]
Visualizations
Caption: Mechanism of QX-314 entry into nociceptive neurons.
Caption: General experimental workflow for in vivo nerve block studies.
References
- 1. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents. [scholars.duke.edu]
- 3. The quaternary lidocaine derivative QX-314 in combination with bupivacaine for long-lasting nerve block: Efficacy, toxicity, and the optimal formulation in rats | PLOS One [journals.plos.org]
- 4. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 11. Effects of Liposomes Charge on Extending Sciatic Nerve Blockade of N-ethyl Bromide of Lidocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Effects of Peripheral versus Central Coadministration of QX-314 and Capsaicin on Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: QX-314 vs. Tetrodotoxin for Action Potential Blockade
For Researchers, Scientists, and Drug Development Professionals
The precise manipulation of neuronal excitability is fundamental to neuroscience research and the development of novel therapeutics. Among the arsenal (B13267) of tools available, voltage-gated sodium channel (NaV) blockers are paramount for their ability to inhibit action potential generation and propagation. This guide provides a detailed comparison of two seminal sodium channel blockers: the quaternary lidocaine (B1675312) derivative, QX-314, and the potent marine neurotoxin, tetrodotoxin (B1210768) (TTX). While both effectively silence neuronal firing, their distinct mechanisms, sites of action, and pharmacological profiles offer unique experimental advantages and disadvantages.
Mechanism of Action: An Inside vs. Outside Story
The most fundamental difference between QX-314 and tetrodotoxin lies in their site of action on the voltage-gated sodium channel.
QX-314: The Intracellular Blocker
QX-314 is a permanently charged, membrane-impermeant derivative of lidocaine.[1][2] Due to its positive charge, it cannot readily cross the neuronal membrane. Its blocking action occurs from the cytoplasmic side of the channel.[3][4] To be effective when applied externally, QX-314 requires a pathway into the cell. This is often achieved experimentally by co-application with an agonist for large-pore ion channels, such as capsaicin (B1668287) for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is highly expressed in nociceptive (pain-sensing) neurons.[5][6] Once inside the cell, QX-314 enters and blocks the inner pore of voltage-gated sodium channels when they are in the open state.[4][7] This leads to a characteristic "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of channel opening (i.e., during trains of action potentials).[7][8]
Tetrodotoxin (TTX): The Extracellular Blocker
In stark contrast, tetrodotoxin is a potent and highly specific neurotoxin that blocks voltage-gated sodium channels from the extracellular side.[9][10] It acts like a cork, physically occluding the outer pore of the channel.[9][11] This binding prevents the influx of sodium ions that is necessary for the rising phase of an action potential.[9] The block by TTX is not use-dependent, meaning its efficacy does not depend on the firing rate of the neuron.[8] TTX is also highly selective, with different subtypes of sodium channels exhibiting vastly different sensitivities.[9] This property allows for the classification of sodium channels into TTX-sensitive (TTX-s) and TTX-resistant (TTX-r) subtypes.[9]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for QX-314 and tetrodotoxin, highlighting their differences in potency and selectivity.
| Parameter | QX-314 | Tetrodotoxin (TTX) | References |
| Site of Action | Intracellular (inner pore of NaV channel) | Extracellular (outer pore, Site 1 of NaV channel) | [4][9] |
| Mode of Application | Intracellularly (e.g., via patch pipette) or extracellularly with a permeabilizing agent (e.g., capsaicin) | Extracellularly | [3][12] |
| Use-Dependence | Strong use-dependent (phasic) block | No use-dependent (tonic) block | [8] |
| Potency (IC50) | Millimolar (mM) range when applied externally without a permeabilizing agent. Low micromolar (µM) to millimolar (mM) range intracellularly, depending on conditions. | Nanomolar (nM) range for TTX-sensitive channels (e.g., 1-10 nM). Micromolar (µM) range for TTX-resistant channels. | [2][9] |
| Selectivity | Generally non-selective among NaV subtypes once intracellular. Selectivity of effect can be conferred by targeting its entry (e.g., via TRPV1 in nociceptors). | Highly selective for TTX-s vs. TTX-r NaV subtypes. | [4][9] |
| Reversibility | Reversible, but washout can be slow after intracellular accumulation. | Reversible upon washout. | [5][12] |
| Primary Research Use | Studying use-dependent block; selectively silencing specific neuron populations (e.g., TRPV1-expressing neurons). | Classifying NaV channel subtypes; potent, general-purpose blocker for isolating other currents. | [4][12] |
Experimental Protocols
The distinct properties of QX-314 and TTX necessitate different experimental approaches. The whole-cell patch-clamp technique is a standard method for characterizing the effects of both compounds on ion channels.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure and compare the tonic block by TTX and the use-dependent block by QX-314 on a specific voltage-gated sodium channel subtype (e.g., NaV1.7) expressed in a heterologous system like HEK293 cells.
Materials:
-
HEK293 cells stably expressing the NaV channel of interest.
-
External (Bath) Solution: Containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).
-
Internal (Pipette) Solution: Containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Drug Solutions:
-
TTX: A stock solution is prepared and diluted into the external solution to achieve final concentrations (e.g., 1 nM to 1 µM).
-
QX-314: The desired concentration (e.g., 1-5 mM) is added directly to the internal (pipette) solution.
-
-
Patch-clamp amplifier, data acquisition system, and microscope.
Methodology:
-
Cell Preparation: Plate HEK293 cells expressing the target NaV channel onto glass coverslips 24-48 hours prior to recording.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establishing Whole-Cell Configuration:
-
Position the pipette over a single, healthy cell and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. This allows the contents of the pipette (including QX-314, if present) to dialyze into the cell.
-
-
Data Acquisition:
-
For TTX (Tonic Block):
-
Hold the cell at a negative potential (e.g., -100 mV).
-
Apply a single depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a baseline sodium current.
-
Perfuse the external solution containing a specific concentration of TTX over the cell.
-
After equilibration, apply the same voltage step to measure the inhibited current.
-
Repeat for a range of TTX concentrations to generate a dose-response curve.
-
-
For QX-314 (Use-Dependent Block):
-
Allow several minutes after establishing the whole-cell configuration for QX-314 to diffuse from the pipette into the cell.
-
Apply a single depolarizing pulse to measure the initial (tonic) block.
-
To measure use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms (B15284909) at a frequency of 10 Hz).
-
Compare the peak current of the first pulse to the peak current of the last pulse in the train to quantify the degree of use-dependent inhibition.[13]
-
-
Conclusion and Recommendations
The choice between QX-314 and tetrodotoxin is dictated entirely by the experimental question.
Choose Tetrodotoxin for:
-
Potent and complete blockade of TTX-sensitive sodium channels.
-
Pharmacologically isolating other ion currents (e.g., potassium or calcium channels).
-
Differentiating between TTX-sensitive and TTX-resistant sodium currents in native tissues.
Choose QX-314 for:
-
Studying the mechanisms of use-dependent sodium channel block, which is a hallmark of many local anesthetic and anti-epileptic drugs.
-
Selectively silencing specific populations of neurons that express large-pore channels (like TRPV1 or TRPA1) through which QX-314 can enter.[1][4]
-
Investigating the intracellular binding sites of local anesthetics.
By understanding the distinct molecular mechanisms and leveraging the appropriate experimental protocols, researchers can effectively utilize these two powerful pharmacological tools to dissect the complex roles of voltage-gated sodium channels in neuronal function and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of brain cell excitability by lidocaine, QX314, and tetrodotoxin: a mechanism for analgesia from infused local anesthetics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 10. Tetrodotoxin Structure, Mechanism & Effects | Study.com [study.com]
- 11. Tetrodotoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to QX-314 and Other Quaternary Ammonium Compounds for Neuronal Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of QX-314, a quaternary derivative of lidocaine (B1675312), with other quaternary ammonium (B1175870) compounds (QACs) in the context of their application in neuroscience research, particularly for achieving neuronal blockade. We will delve into their mechanisms of action, comparative efficacy, and provide detailed experimental protocols to support further research and development.
Introduction to QX-314 and Quaternary Ammonium Compounds
Quaternary ammonium compounds are a class of molecules characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. This permanent charge is a key determinant of their biological activity, particularly their interaction with cell membranes and ion channels.
QX-314 is a well-studied QAC derived from the local anesthetic lidocaine. Its unique properties have made it a valuable tool for investigating the mechanisms of pain and for the development of novel analgesic strategies. Unlike its parent compound, lidocaine, which can readily cross cell membranes, QX-314 is membrane-impermeable due to its permanent positive charge.[1] This feature is central to its targeted mechanism of action.
Mechanism of Action: The Unique Case of QX-314
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (NaV channels) from the intracellular side, which prevents the generation and propagation of action potentials.[1] Being membrane-impermeable, QX-314 cannot reach its target site in most neurons when applied externally. However, in a specific subset of neurons, particularly nociceptors (pain-sensing neurons), QX-314 can gain intracellular access through large-pore ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[2] These channels, when activated by stimuli like capsaicin (B1668287) or even lidocaine itself, open a pathway for QX-314 to enter the neuron and subsequently block NaV channels from the inside.[3]
This targeted delivery system allows for the selective blockade of nociceptive neurons without affecting motor neurons, which typically do not express TRPV1 or TRPA1 channels. This selectivity is a significant advantage of QX-314 in experimental settings.
Figure 1: Signaling pathway of QX-314's mechanism of action.
Comparative Performance Data
The following tables summarize the available quantitative data comparing QX-314 with other quaternary lidocaine derivatives and its parent compound, lidocaine. Data for other QACs like benzalkonium chloride, cetylpyridinium (B1207926) chloride, and tetraethylammonium (B1195904) derivatives are discussed in the subsequent section, though direct comparative studies with QX-314 are limited.
Table 1: In Vivo Efficacy of Quaternary Lidocaine Derivatives in Rodent Models
| Compound | Animal Model | Anesthetic Blockade | Onset Time | Duration of Action | Reference |
| QX-314 | Guinea Pig (Intradermal Wheal) | Nociceptive | Slower than Lidocaine | Up to 650 min (vs. 100 min for Lidocaine) | [4] |
| Mouse (Tail-Flick) | Sensory | Slower than Lidocaine | Up to 540 min (vs. 50 min for Lidocaine) | [4] | |
| Mouse (Sciatic Nerve) | Motor | Slower than Lidocaine | Up to 282 min (vs. 23 min for Lidocaine) | [4] | |
| QX-222 | Mouse (Sciatic Nerve) | Sensory & Motor | Not specified | Long-lasting sensory, but not extended motor block | |
| QX-572 | Mouse (Sciatic Nerve) | Sensory & Motor | Not specified | Long-lasting sensory and motor blockade | |
| Lidocaine | Guinea Pig, Mouse | Nociceptive, Sensory, Motor | Fast | 50-100 min | [4] |
Table 2: Systemic Toxicity of QX-314 vs. Lidocaine in Mice
| Compound | Toxicity Endpoint | ED50 (mg/kg) | 95% Confidence Interval | Potency Ratio (Lidocaine/QX-314) | Reference |
| QX-314 | CNS Toxicity | 10.7 | 9.1 - 12.3 | 1.8 | [5] |
| Lidocaine | CNS Toxicity | 19.5 | 17.7 - 21.3 | [5] | |
| QX-314 | Cardiac Toxicity | 10.6 | 8.4 - 12.8 | 2.0 | [5] |
| Lidocaine | Cardiac Toxicity | 21.2 | 19.0 - 23.4 | [5] |
Comparison with Other Quaternary Ammonium Compounds
-
Tetraethylammonium (TEA) and its derivatives: TEA is a classical potassium channel blocker but has also been shown to have local anesthetic properties.[6] Certain long-chain derivatives of TEA have been demonstrated to produce ultra-long-acting sensory blockade in rats, lasting for several days.[5] This suggests a different mechanism of interaction with neuronal membranes or ion channels compared to the intracellular blockade by QX-314. The prolonged action of TEA derivatives may be attributed to their binding to the nerve tissue.[5]
-
Benzalkonium Chloride (BAC): BAC is a widely used disinfectant and preservative. It is known to be a potent antimicrobial agent due to its ability to disrupt cell membranes.[7] Studies have shown that BAC can cause irreversible neuronal damage and alter nerve activity.[8] Its mechanism of action is generally considered to be non-specific membrane disruption rather than a targeted blockade of a specific ion channel from the intracellular side like QX-314.
-
Cetylpyridinium Chloride (CPC): Similar to BAC, CPC is a cationic surfactant used as an antimicrobial agent. Its primary mechanism involves the disruption of microbial cell membranes. While it has been shown to have effects on the nervous system of aquatic organisms, its specific interactions with mammalian voltage-gated sodium channels in a manner analogous to QX-314 have not been well-characterized.[9]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of QX-314 and other local anesthetics.
In Vivo Efficacy: Mouse Tail-Flick Test for Sensory Blockade
This protocol is adapted from standard methods for assessing the sensory blockade of local anesthetics.[6]
Objective: To determine the duration of sensory anesthesia produced by a test compound.
Materials:
-
Test compound (e.g., QX-314), positive control (e.g., lidocaine), and vehicle (e.g., sterile saline).
-
Tail-flick analgesia meter.
-
Mice (e.g., adult CD-1).
-
Syringes and needles for injection.
Procedure:
-
Acclimation: Acclimate the mice to the testing apparatus for several days prior to the experiment to minimize stress-induced variability.
-
Baseline Latency: Determine the baseline tail-flick latency (TFL) for each mouse by applying a radiant heat source to the tail and measuring the time until the mouse flicks its tail. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Injection: Inject a small volume (e.g., 20 µL) of the test compound, control, or vehicle subcutaneously at the base of the tail.
-
Testing: At predetermined intervals (e.g., every 10-15 minutes), re-measure the TFL. Sensory blockade is considered effective if the TFL exceeds a predefined threshold (e.g., greater than twice the baseline).
-
Duration: The duration of sensory block is the time from the onset of effective blockade until the TFL returns to baseline levels.
In Vivo Efficacy: Guinea Pig Intradermal Wheal Assay for Nociceptive Blockade
This assay is a classic method for evaluating the efficacy of local anesthetics on peripheral nociception.[4]
Objective: To measure the duration of cutaneous anesthesia.
Materials:
-
Test compound, positive control, and vehicle.
-
Guinea pigs.
-
Syringes and needles for intradermal injection.
-
A sharp probe or needle for stimulation.
Procedure:
-
Preparation: Shave the dorsal skin of the guinea pigs one day before the experiment.
-
Injection: Inject a small volume (e.g., 0.1 mL) of the test compound, control, or vehicle intradermally to raise a small wheal on the shaved skin.
-
Stimulation: At regular intervals, gently prick the center of the wheal with the probe. The absence of the cutaneous trunci muscle reflex (a twitch of the skin) indicates successful nociceptive blockade.
-
Duration: The duration of anesthesia is the time from the injection until the return of the cutaneous trunci muscle reflex.
In Vitro Mechanism: Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is the gold standard for studying the mechanism of ion channel blockers.[10][11]
Objective: To characterize the blockade of voltage-gated sodium channels by the test compound.
Materials:
-
Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells expressing NaV1.7).
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for making patch pipettes.
-
Extracellular and intracellular recording solutions.
-
Test compound at various concentrations.
Procedure:
-
Cell Culture: Culture the cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Under a microscope, approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane. Then, apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Voltage Protocol: Apply a series of voltage steps to the cell to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then stepping to a depolarized potential (e.g., 0 mV) to activate the sodium channels.
-
Data Acquisition: Record the sodium currents in the absence (control) and presence of different concentrations of the test compound.
-
Analysis: Measure the peak sodium current amplitude at each concentration and calculate the percentage of inhibition. Fit the concentration-response data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is blocked).
Figure 2: General experimental workflows for in vivo and in vitro assessment.
Conclusion
QX-314 stands out among quaternary ammonium compounds due to its unique, targeted mechanism of action that allows for the selective blockade of specific neuronal populations. This property makes it an invaluable tool in neuroscience research for dissecting the roles of different neurons in physiological and pathological processes. While direct comparative data with a broad range of other QACs is limited, the available evidence suggests that the mechanisms of action of compounds like TEA derivatives, benzalkonium chloride, and cetylpyridinium chloride are fundamentally different from that of QX-314. The provided experimental protocols offer a starting point for researchers to further investigate the properties of QX-314 and other QACs in a systematic and comparative manner. Future research should aim to directly compare the efficacy and safety of these different classes of QACs to better understand their potential therapeutic and research applications.
References
- 1. curehunter.com [curehunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial cetylpyridinium chloride causes functional inhibition of mitochondria as potently as canonical mitotoxicants, nanostructural disruption of mitochondria, and mitochondrial Ca2+ efflux in living rodent and primary human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetraethylammonium derivatives: ultralong-acting local anesthetics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of K+ channel blockade with tetraethylammonium on anesthetic-induced relaxation in canine cerebral and coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 8. Benzalkonium chloride, a common ophthalmic preservative, compromises rat corneal cold sensitive nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impacts of cetylpyridinium chloride on the behavior and brain neurotransmitter levels of juvenile and adult zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetraethylammonium - Wikipedia [en.wikipedia.org]
Confirming the Intracellular Action of QX-314: A Comparative Guide for Novel Anesthetic Development
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action is paramount in the development of novel therapeutics. This guide provides a comparative analysis of Lidocaine (B1675312) N-ethyl bromide (QX-314), a quaternary derivative of lidocaine, focusing on the experimental confirmation of its intracellular site of action and its performance relative to other local anesthetics.
Lidocaine N-ethyl bromide, also known as QX-314, is a positively charged and membrane-impermeable molecule.[1][2] This characteristic prevents it from passively diffusing across neuronal cell membranes.[3] Its anesthetic properties are therefore contingent upon an intracellular route of administration to access its target: the voltage-gated sodium channels (VGSCs).[4][5] This guide delves into the pivotal role of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in facilitating the intracellular entry of QX-314, a mechanism that underpins its potential for selective nociceptive blockade.
The Gated Entry: QX-314's Reliance on TRPV1 Channels
The critical breakthrough in understanding the utility of QX-314 was the discovery that it could permeate the pore of the TRPV1 channel when activated.[1][6] TRPV1 channels are non-selective cation channels predominantly expressed in nociceptive (pain-sensing) neurons and are activated by stimuli such as capsaicin (B1668287), heat, and protons (acidic conditions).[1][7] When opened, the TRPV1 channel pore is large enough to allow the passage of QX-314 into the neuron.[6][8]
Once inside the cell, QX-314 exerts its primary effect by blocking voltage-gated sodium channels from the intracellular side, thereby inhibiting the generation and propagation of action potentials.[4][5][8] This targeted delivery system offers the potential for long-lasting analgesia with minimal motor impairment, as motor neurons typically lack TRPV1 channels.[1][9]
Comparative Performance: QX-314 vs. Lidocaine
The primary comparator for QX-314 is its parent compound, lidocaine. While both molecules block sodium channels, their distinct physicochemical properties lead to different pharmacological profiles.
| Feature | Lidocaine | This compound (QX-314) |
| Charge at Physiological pH | Primarily neutral | Permanently positive (quaternary amine) |
| Membrane Permeability | Permeable | Impermeable |
| Primary Site of Action on VGSCs | Extracellular and Intracellular | Intracellular |
| Mechanism of Cellular Entry | Passive diffusion | Facilitated entry through open TRPV1 channels |
| Selectivity for Nociceptors | Low | High (when co-administered with a TRPV1 agonist) |
| Duration of Action | Short to moderate | Long-lasting (when delivered intracellularly)[10] |
| Motor Blockade | Significant | Minimal (when targeted to nociceptors)[9] |
Experimental Confirmation of Intracellular Action
A variety of experimental approaches have been employed to definitively establish the intracellular site of action of QX-314.
Electrophysiological Studies
Whole-cell patch-clamp electrophysiology is a cornerstone technique for studying ion channel function.
-
Extracellular Application: When QX-314 is applied to the extracellular solution bathing a neuron that does not express TRPV1 channels, there is no significant block of voltage-gated sodium currents.[1]
-
Intracellular Application: When QX-314 is included in the pipette solution, directly dialyzing it into the neuron, a potent and use-dependent block of sodium channels is observed.[4][5]
-
Co-application with TRPV1 Agonists: The key experiment involves the extracellular co-application of QX-314 with a TRPV1 agonist, such as capsaicin. In TRPV1-expressing neurons, this leads to a time-dependent inhibition of sodium currents, consistent with the gradual accumulation of QX-314 inside the cell.[1][6] This effect is absent in neurons lacking TRPV1 channels or in the presence of a TRPV1 antagonist.[1]
In Vivo Animal Models
Animal models of pain and anesthesia have provided crucial in vivo evidence.
-
Selective Nociceptive Block: Co-injection of QX-314 and capsaicin near the sciatic nerve in rodents produces a long-lasting block of pain responses (nociception) with significantly less impairment of motor function compared to lidocaine alone.[11][12]
-
TRPV1 Knockout Studies: The analgesic effect of the QX-314 and capsaicin combination is significantly attenuated in mice genetically engineered to lack TRPV1 channels, providing strong evidence for the channel's essential role in QX-314's entry.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and experimental procedures.
Caption: Signaling pathway illustrating QX-314 entry and action.
Caption: Workflow for confirming QX-314's intracellular action.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Recording of Sodium Currents in DRG Neurons
-
Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from rodents and culture them for 24-48 hours.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). QX-314 (5 mM) can be added to the internal solution for direct intracellular application experiments.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a DRG neuron.
-
Hold the neuron at a potential of -80 mV.
-
Elicit voltage-gated sodium currents by depolarizing the membrane to 0 mV for 50 ms.
-
Record baseline currents in the external solution.
-
Perfuse the external solution containing QX-314 (e.g., 1 mM) and observe the effect on sodium currents.
-
Perfuse the external solution containing QX-314 (1 mM) and a TRPV1 agonist (e.g., 1 µM capsaicin).
-
Record sodium currents at regular intervals to observe the time course of the block.
-
Sciatic Nerve Block Model in Rats
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats.
-
Injection: Surgically expose the sciatic nerve and inject a small volume (e.g., 0.1 mL) of the test solution perineurally.
-
Control Group: Saline or Lidocaine (e.g., 1-2%).
-
Test Group: QX-314 (e.g., 2%) co-administered with a TRPV1 agonist.
-
-
Behavioral Testing:
-
Nociceptive Block: Assess the withdrawal response to a noxious thermal stimulus (e.g., Hargreaves test) or mechanical stimulus (e.g., von Frey filaments) at regular time intervals post-injection.
-
Motor Block: Assess motor function by observing the animal's gait and righting reflex.
-
-
Data Analysis: Compare the duration and magnitude of the sensory and motor blockade between the different groups.
Conclusion
References
- 1. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. mdpi.com [mdpi.com]
- 4. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The quaternary lidocaine derivative, QX-314, exerts biphasic effects on transient receptor potential vanilloid subtype 1 channels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Effects of Peripheral versus Central Coadministration of QX-314 and Capsaicin on Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Using QX-314 to validate the role of specific neurons in a circuit
A Researcher's Guide to Validating Neuronal Circuits with QX-314
An Objective Comparison of QX-314 Against Alternative Neuronal Silencing Techniques for Researchers, Scientists, and Drug Development Professionals.
In the intricate process of dissecting neural circuits, the ability to selectively silence specific neurons is paramount. Among the tools available for this purpose, QX-314, a membrane-impermeant derivative of lidocaine (B1675312), offers a unique chemoconductance-blocking approach. This guide provides an in-depth comparison of QX-314 with other prevalent methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate technique for their experimental needs.
The Mechanism of QX-314: Targeted Entry and Blockade
Unlike its parent molecule lidocaine, QX-314 carries a permanent positive charge, rendering it unable to passively cross the neuronal cell membrane.[1][2] Its utility lies in a clever delivery strategy: QX-314 can enter neurons through the large pores of specific, co-activated ion channels.[3][4] The most common entry route is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is selectively expressed in nociceptive (pain-sensing) neurons.[2][5] When a TRPV1 agonist like capsaicin (B1668287) is co-administered, the channel opens, allowing QX-314 to enter the cell.[1][4] Other channels, such as TRPA1, can also serve as entry points.[3][6]
Once inside, QX-314 blocks voltage-gated sodium channels from the cytoplasmic side.[2][5] This intracellular blockade is highly effective and use-dependent, meaning it preferentially blocks channels that are open.[5] By preventing sodium influx, QX-314 effectively silences the neuron, inhibiting the generation and propagation of action potentials.[2][5] This targeted approach allows for the functional knockout of specific neuronal populations, such as TRPV1-expressing neurons, without affecting neighboring cells that lack the entry channel.[5][7]
Comparison with Alternative Silencing Methods
The choice of a neuronal silencing tool depends critically on the experimental question, requiring careful consideration of specificity, temporal control, and invasiveness. QX-314 occupies a valuable niche between traditional pharmacology and genetic techniques like optogenetics and chemogenetics.
| Feature | QX-314 | Traditional Anesthetics (e.g., Lidocaine) | Optogenetics (e.g., Halorhodopsin) | Chemogenetics (DREADDs, e.g., hM4Di) |
| Target Specificity | High (cell-type specific via channel expression, e.g., TRPV1+, TRPA1+) | Low (blocks all neurons in diffusion area) | Very High (genetically defined cell types, projection-specific) | Very High (genetically defined cell types, projection-specific) |
| Mechanism | Intracellular block of Na+ channels after entry via large-pore channels[5] | Extracellular/Intracellular block of Na+ channels | Light-activated ion pumps (e.g., Cl-) or channels hyperpolarize the neuron[8] | Ligand-activated G-protein signaling hyperpolarizes the neuron[9] |
| Temporal Resolution | Onset: seconds to minutes[7]. Duration: hours[10][11][12] | Onset: seconds to minutes. Duration: minutes to ~1 hour[10][12] | Milliseconds; precisely timed with light pulses[13] | Onset: minutes. Duration: hours, dependent on ligand clearance[9][13] |
| Reversibility | Reversible, but can be long-lasting (hours)[10] | Fully reversible and short-acting[3] | Fully and rapidly reversible[13] | Reversible, but slower offset (minutes to hours)[13] |
| Invasiveness | Local injection of compounds required | Local injection of compound required | Requires viral injection and chronic fiber-optic implant[9] | Requires viral injection; ligand can be delivered systemically[9] |
| Key Advantage | Cell-type specificity without genetic modification | Technically simple, no genetic manipulation | Unmatched temporal precision for circuit analysis | Less invasive for chronic, long-term inhibition in behavioral studies |
| Key Limitation | Slower onset than optogenetics; requires co-expression of a suitable entry channel | Lacks cellular specificity, affecting all axons and cell bodies in the area | Requires invasive light delivery; potential for light-induced tissue heating | Slower kinetics not suitable for probing rapid synaptic events; potential off-target effects of ligands[13][14][15] |
Experimental Protocols
Protocol 1: In Vivo Selective Silencing of Nociceptive Fibers in Rodent Sciatic Nerve
This protocol is adapted from studies aiming to produce a long-lasting, nociceptive-selective nerve block.[12][16]
Objective: To selectively block pain-transmitting (nociceptive) fibers within the sciatic nerve bundle while minimizing effects on motor function.
Materials:
-
QX-314 (Lidocaine N-ethyl bromide) powder
-
Lidocaine HCl powder
-
Sterile Saline (0.9% NaCl)
-
Rodent model (e.g., Sprague-Dawley rat)
-
Anesthesia (e.g., Sevoflurane)
-
30-gauge needles and syringes
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical sensitivity, radiant heat source for thermal sensitivity, grip strength meter for motor function)
Procedure:
-
Solution Preparation:
-
Prepare a 2% Lidocaine solution (w/v) in sterile saline.
-
Prepare a 0.5% QX-314 solution (w/v) in sterile saline.
-
On the day of the experiment, mix the two solutions to achieve final concentrations of 2% lidocaine and 0.5% QX-314. This combination has been shown to produce a robust and long-lasting pain-selective block.[12][16]
-
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Position the animal to expose the sciatic notch area.
-
-
Injection:
-
Carefully insert a 30-gauge needle near the sciatic nerve.
-
Administer a total volume of 200-400 µL of the Lidocaine/QX-314 combination. Lidocaine acts as both a traditional anesthetic for an initial non-selective block and as an agonist for TRPV1 and TRPA1 channels, facilitating the entry of QX-314 into nociceptive neurons.[12][17]
-
-
Behavioral Testing:
-
Allow the animal to recover from anesthesia in a clean cage.
-
At predetermined time points (e.g., 30 min, 1, 2, 4, 6, 9, 12 hours post-injection), assess sensory and motor function.
-
Nociceptive Function: Measure withdrawal thresholds to noxious mechanical stimuli (pinch) and thermal stimuli (radiant heat). A successful block will significantly increase the latency to withdrawal.[11]
-
Motor Function: Measure grip strength or observe gait to ensure motor fibers are largely unaffected after the initial, short-lived lidocaine block wears off (typically within ~1 hour).[12][16]
-
-
Data Analysis:
-
Compare withdrawal latencies and motor scores to baseline measurements and to control groups (e.g., saline injection, lidocaine alone, QX-314 alone). The combination of 2% lidocaine and 0.5% QX-314 has been reported to produce over 9 hours of pain-selective block following an initial 1-hour non-selective block.[12][16]
-
Choosing the Right Neuronal Silencing Tool
The decision to use QX-314 or an alternative method should be driven by the specific requirements of the experiment. The following decision logic can help guide this choice.
References
- 1. researchgate.net [researchgate.net]
- 2. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 6. Bupivacaine-induced cellular entry of QX-314 and its contribution to differential nerve block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotyping the Function of TRPV1-Expressing Sensory Neurons by Targeted Axonal Silencing | Journal of Neuroscience [jneurosci.org]
- 8. [PDF] Optogenetic silencing strategies differ in their effects on inhibitory synaptic transmission | Semantic Scholar [semanticscholar.org]
- 9. Optogenetics and Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. medium.com [medium.com]
- 15. aminer.org [aminer.org]
- 16. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unraveling Pain Pathways: A Comparative Guide to QX-314 and Genetic Silencing
In the intricate landscape of pain research and the development of novel analgesic therapies, two powerful techniques have emerged for dissecting and modulating neuronal excitability: the pharmacological agent QX-314 and various genetic silencing technologies. This guide provides a comprehensive comparison of these approaches, offering researchers, scientists, and drug development professionals a clear understanding of their respective mechanisms, applications, and experimental considerations. By presenting quantitative data, detailed protocols, and visual workflows, this document aims to facilitate the informed selection and cross-validation of these critical research tools.
Introduction to QX-314 and Genetic Silencing
QX-314: A quaternary derivative of the local anesthetic lidocaine (B1675312), QX-314 is a positively charged molecule that blocks voltage-gated sodium channels (Nav) from the intracellular side.[1][2][3] Due to its charge, it is generally membrane-impermeable.[1][3][4] However, it can gain entry into neurons through large-pore channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are often expressed in nociceptive (pain-sensing) neurons.[2][5][6] This unique property allows for the selective silencing of neurons that are activated by stimuli that open these channels, such as capsaicin (B1668287) (the active component of chili peppers) or inflammatory mediators.[3][5]
Genetic Silencing: This broad category of techniques aims to reduce or eliminate the expression of a specific gene, thereby decreasing the abundance of its corresponding protein.[7][8] In the context of pain research, these methods are frequently used to downregulate the expression of ion channels or receptors known to be involved in nociceptive signaling, such as the Nav1.7 sodium channel.[9][10][11][12] Key genetic silencing techniques include:
-
RNA interference (RNAi): This natural cellular process is harnessed using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to target specific messenger RNA (mRNA) molecules for degradation, thus preventing protein translation.[13][14]
-
CRISPR-Cas9: This revolutionary gene-editing tool can be adapted to repress gene expression without permanently altering the DNA sequence. A "dead" Cas9 (dCas9) protein, which can no longer cut DNA, is guided to a specific gene by a guide RNA, where it physically blocks the cellular machinery from transcribing the gene.[10][15][16][17]
-
Antisense Oligonucleotides (ASOs): These are short, synthetic strands of nucleic acids that bind to a specific mRNA, leading to its degradation or blocking its translation.[14][15]
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in human pain perception.[18] Individuals with gain-of-function mutations in SCN9A experience extreme pain disorders, while those with loss-of-function mutations have a congenital insensitivity to pain.[11][18] This makes Nav1.7 a prime target for both pharmacological blockade by agents like QX-314 and for knockdown by genetic silencing techniques.
Comparative Data of QX-314 and Genetic Silencing Effects
The following table summarizes the key characteristics and reported effects of QX-314 and various genetic silencing techniques targeting Nav1.7.
| Feature | QX-314 | siRNA/shRNA | CRISPR-dCas9 |
| Target | Primarily intracellular blockade of voltage-gated sodium channels (e.g., Nav1.7).[1][4] | Specific mRNA transcript (e.g., SCN9A mRNA).[9][12] | Specific gene locus (e.g., SCN9A gene).[15][16] |
| Mechanism of Action | Direct binding to the channel pore from the inside, inhibiting ion flow.[19] | RNA-induced silencing complex (RISC) mediated degradation of target mRNA.[9][13] | Steric hindrance of transcription machinery at the target gene promoter.[13][16] |
| Mode of Delivery | Co-administration with a TRPV1/TRPA1 agonist or reliance on endogenous activators to facilitate entry into the cell.[3][5][20] | Viral vectors (e.g., lentivirus, AAV) or lipid nanoparticles for in vivo delivery.[12][14] | Viral vectors (e.g., AAV) for in vivo delivery.[15][21] |
| Onset of Effect | Rapid, following entry into the cell.[22] | Slower, requires time for mRNA degradation and protein turnover (days).[12] | Gradual, depends on the turnover of existing protein (days to weeks).[15] |
| Duration of Effect | Long-lasting, but reversible, depending on drug clearance.[22] | Can be long-lasting, potentially for months with a single administration.[9] | Potentially very long-lasting, with effects observed for over 44 weeks in mice.[16] |
| Specificity | Selective for neurons expressing channels that allow its entry (e.g., TRPV1-positive nociceptors).[5] However, once inside, it can block various sodium channel subtypes.[3] | High sequence specificity for the target mRNA, but off-target effects are possible.[9] | High specificity determined by the guide RNA sequence, with potential for off-target binding.[15] |
| Reported In Vivo Efficacy | Attenuates acute, inflammatory, and neuropathic pain behaviors in rodents.[20] | Reduces thermal and mechanical hyperalgesia in rodent models of inflammatory and neuropathic pain.[9][12][23] | Reverses thermal hyperalgesia and mechanical allodynia in mouse models of inflammatory and chemotherapy-induced pain.[15][16] |
| Potential for Side Effects | Can cause cytotoxicity at high concentrations, particularly when mediated by TRPV1 activation.[6][24] Potential for motor deficits if it enters non-nociceptive neurons.[20] | Potential for off-target gene silencing and immunogenicity related to the delivery vector.[25] | Potential for off-target gene repression and immune responses to the Cas9 protein or viral vector.[17] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving QX-314 and genetic silencing of Nav1.7.
Protocol 1: Electrophysiological Recording of QX-314 Effects on Nav1.7 Current
Objective: To characterize the inhibitory effect of externally applied QX-314 on Nav1.7 channels heterologously expressed in HEK293 cells.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transfected with a vector expressing human Nav1.7.
-
Whole-Cell Patch-Clamp:
-
Whole-cell patch-clamp recordings are performed on the transfected cells 72 hours post-transfection.
-
The internal pipette solution contains (in mM): 125 CsCl, 15 CsF, 10 HEPES, 5 EGTA, and 1 MgCl2, with the pH adjusted to 7.3.
-
The external solution contains (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4.
-
Cells are held at a voltage of -100 mV. Voltage jumps are delivered in 5 mV increments, ranging from -100 mV to +60 mV.
-
-
Drug Application: QX-314 is applied to the external solution at varying concentrations to determine the IC50 value for current inhibition.
-
Data Analysis: The peak Nav1.7 current is measured at each voltage step, and the voltage-dependence of activation is analyzed. The IC50 is calculated from the concentration-response curve.[1]
Protocol 2: In Vivo Silencing of Nav1.7 using shRNA and Behavioral Testing
Objective: To assess the effect of Nav1.7 knockdown in dorsal root ganglion (DRG) neurons on pain behavior in a rat model of burn injury.
Methodology:
-
Lentiviral Vector Preparation: A lentiviral vector carrying an shRNA sequence targeting rat Nav1.7 is produced. A control vector with a scrambled shRNA sequence is also prepared.
-
Animal Model: A focal second-degree burn injury is induced on the hind paw of adult male Sprague-Dawley rats.
-
Intra-DRG Injection: On the same day as the burn injury, the lentiviral vector (or control) is microinjected into the L5 DRG.
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation with von Frey filaments is measured at baseline and at various time points post-injury (e.g., days 1, 3, 7, 14, 21).
-
Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source is measured at the same time points.
-
-
Molecular Analysis: At the end of the experiment, DRG tissue is collected to confirm the knockdown of Nav1.7 mRNA and protein expression via RT-qPCR and Western blotting, respectively. The expression of pain markers like c-fos can also be assessed.[12][23]
Protocol 3: In Vivo Gene Repression of Nav1.7 using CRISPR-dCas9 and Pain Modeling
Objective: To evaluate the long-lasting analgesic effects of targeted in situ repression of Nav1.7 in mouse models of pain.
Methodology:
-
AAV Vector Construction: An adeno-associated virus (AAV) vector is engineered to deliver a CRISPR-dCas9 system. This includes a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB) and a guide RNA targeting the Scn9a (Nav1.7) gene promoter. A control AAV vector (e.g., expressing only a fluorescent protein) is also prepared.
-
Animal Models of Pain:
-
Inflammatory Pain: Carrageenan is injected into the hind paw of mice to induce inflammation.
-
Neuropathic Pain: Chemotherapy-induced neuropathy is established by repeated injections of a drug like paclitaxel.
-
-
Intrathecal Delivery: The AAV-dCas9 vector (or control) is delivered to the lumbar spinal cord via intrathecal injection.
-
Behavioral Assessments:
-
Thermal Hyperalgesia: Paw withdrawal latency to a heat stimulus is measured in the inflammatory pain model.
-
Tactile Allodynia: Paw withdrawal threshold to mechanical stimulation is assessed in the neuropathic pain model.
-
Motor function is monitored using tests like the rotarod to assess for any adverse effects.
-
-
Post-mortem Analysis: DRG tissue is harvested to confirm the repression of Nav1.7 expression and to assess the specificity of the gene silencing by measuring the expression of other sodium channel subtypes.[15]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Conclusion
Both QX-314 and genetic silencing techniques offer powerful and complementary approaches for the study and potential treatment of pain. QX-314 provides a tool for acute and reversible silencing of specific neuronal populations, making it invaluable for functional studies. Its reliance on large-pore channel activation for entry is both a strength for selectivity and a limitation in its application.
Genetic silencing, on the other hand, offers a highly specific and potentially very long-lasting reduction in the expression of key pain-related proteins like Nav1.7.[9][16] Techniques like siRNA, shRNA, and CRISPR-dCas9 allow for precise target validation and hold promise for the development of novel, non-opioid analgesic therapies.[10][21]
The choice between these methods will depend on the specific research question, the desired duration of the effect, and the experimental model. Importantly, using these techniques in a cross-validation paradigm—for instance, confirming the behavioral effects of QX-314 in an animal model where Nav1.7 has been genetically silenced—can provide robust and compelling evidence for the role of a specific target in pain signaling. As our understanding of the molecular mechanisms of pain continues to grow, the strategic application of both pharmacological tools and genetic technologies will be essential in paving the way for the next generation of pain therapeutics.
References
- 1. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 6. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the sounds of silence: RNAi-mediated gene silencing for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. atalantatx.com [atalantatx.com]
- 10. iflscience.com [iflscience.com]
- 11. Longevity Briefs: Could Gene Silencing Be Used To Treat Chronic Pain? - Gowing Life [gowinglife.com]
- 12. shRNA mediated knockdown of Nav1.7 in rat dorsal root ganglion attenuates pain following burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-neurospine.org [e-neurospine.org]
- 14. Gene therapy for chronic pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. newatlas.com [newatlas.com]
- 18. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential Effects of Peripheral versus Central Coadministration of QX-314 and Capsaicin on Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gene Therapy and Epigenetic Modulation in Chronic Pain: A Future Without Opioids? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. shRNA mediated knockdown of Nav1.7 in rat dorsal root ganglion attenuates pain following burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. genetics - How difficult is it to make a shRNA/miRNA/siRNA to silence/knockdown NaV1.7 voltage gated sodium channels in humans? - Biology Stack Exchange [biology.stackexchange.com]
The Differential Efficacy of QX-314: A Comparative Guide for Neuronal Cell-Specific Applications
QX-314, a permanently charged derivative of lidocaine (B1675312), has emerged as a valuable tool in neuroscience research due to its unique mechanism of action that allows for the selective inhibition of specific neuronal populations. Unlike traditional local anesthetics that readily cross cell membranes, QX-314's positive charge restricts its entry into cells. This property has been ingeniously exploited to target neurons expressing large-pore ion channels, primarily the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels, which are predominantly found in nociceptive (pain-sensing) neurons. This guide provides a comprehensive comparison of QX-314's efficacy across different neuronal cell types, supported by experimental data and detailed protocols.
Selective Anesthesia of Nociceptive Neurons
A key application of QX-314 is the production of long-lasting, selective local analgesia by co-administration with an agonist for TRPV1 or TRPA1 channels.[1][2][3] These channels, when activated, form pores large enough for QX-314 to enter the neuron and block voltage-gated sodium channels from the intracellular side, thereby inhibiting action potential generation.[4][5][6] This targeted approach avoids the non-specific blockade of motor and other sensory neurons often associated with conventional local anesthetics.[5]
Comparison with Lidocaine
Experimental evidence consistently demonstrates the superior duration of action of QX-314 when compared to lidocaine. In a mouse sciatic nerve model, QX-314 produced a motor blockade up to 12 times longer than lidocaine.[7] Similarly, in a mouse tail-flick test for sensory blockade, QX-314's effect lasted up to 10 times longer.[7] When combined with lidocaine (which can also act as a TRPV1 agonist), a synergistic effect is observed, resulting in a prolonged nociceptive block.[1][3][8] For instance, a combination of 0.5% QX-314 and 2% lidocaine resulted in over 9 hours of pain-selective block, whereas 2% lidocaine alone provided only about 1 hour of non-selective block.[1][2][3]
Effects on Central Nervous System Neurons
In the central nervous system (CNS), where TRPV1 expression is less prevalent, QX-314 is primarily used as a research tool in electrophysiological studies. It is introduced directly into the neuron via a patch pipette to block sodium channels and isolate other ionic currents for investigation.
Studies on hippocampal pyramidal neurons have shown that intracellularly applied QX-314 effectively blocks fast, sodium-dependent action potentials while leaving calcium-dependent electrogenesis and synaptic potentials largely unaffected.[9][10] This allows for a detailed examination of synaptic transmission and calcium signaling. Similarly, in striatal neurons, QX-314 has been shown to be neuroprotective against ischemic conditions by blocking sodium channels.[11]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of QX-314 from various studies.
| Neuronal Cell Type | Animal Model | QX-314 Concentration | Co-administered Agent | Effect | Duration of Effect | Reference |
| Nociceptive Neurons | Guinea Pig | 70 mM | None | Peripheral nociceptive blockade | Up to 650 minutes | [7] |
| Nociceptive Neurons | Mouse | 70 mM | None | Sensory blockade (tail-flick) | Up to 540 minutes | [7] |
| Motor Neurons | Mouse | 70 mM | None | Motor blockade (sciatic nerve) | Up to 282 minutes | [7] |
| Nociceptive Neurons | Rat | 0.5% | 2% Lidocaine | Pain-selective block | > 9 hours | [1][2][3] |
| Hippocampal Pyramidal Neurons | Guinea Pig | Intracellular | None | Blockade of Na+-dependent action potentials | - | [9] |
| Striatal Neurons | Rat | 100 µM | None | Neuroprotection against ischemia | - | [11] |
| Parameter | QX-314 | Lidocaine | Reference |
| Duration of Motor Blockade (Mouse Sciatic Nerve) | 282 +/- 113 min | 23 +/- 10 min | [7] |
| Duration of Sensory Blockade (Mouse Tail-Flick) | 540 +/- 134 min | 50 +/- 11 min | [7] |
| Duration of Nociceptive Blockade (Guinea Pig Intradermal Wheal) | 650 +/- 171 min | 100 +/- 24 min | [7] |
Experimental Protocols
In Vivo Sciatic Nerve Blockade in Mice
-
Animal Preparation: Adult mice are anesthetized.
-
Injection: A small incision is made to expose the sciatic nerve. A solution of QX-314 (e.g., 70 mM) or a combination of QX-314 and a TRPV1 agonist is injected adjacent to the nerve.[7]
-
Assessment of Motor Blockade: Motor function is assessed at regular intervals by observing the animal's ability to grip and walk. A scoring system is typically used to quantify the degree of motor impairment.[3]
-
Assessment of Sensory Blockade: Nociceptive blockade is evaluated using tests such as the tail-flick test or by measuring the withdrawal response to a noxious mechanical stimulus (e.g., pinch).[3][7]
Whole-Cell Patch-Clamp Recording in Brain Slices
-
Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices containing the region of interest (e.g., hippocampus) are prepared using a vibratome.[12]
-
Recording Setup: Slices are transferred to a recording chamber and continuously superfused with oxygenated aCSF. Neurons are visualized using an upright microscope with infrared differential interference contrast optics.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution containing QX-314 (e.g., 5-10 mM).[9][13]
-
Recording: A gigaseal is formed between the pipette tip and the neuronal membrane. The membrane is then ruptured to achieve the whole-cell configuration. This allows the QX-314 to diffuse into the cell.
-
Data Acquisition: Voltage-clamp or current-clamp recordings are performed to measure ionic currents and changes in membrane potential, respectively, while sodium channels are blocked by the intracellular QX-314.[14][15]
Visualizations
References
- 1. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review. | Sigma-Aldrich [merckmillipore.com]
- 3. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Application of Eugenol and QX-314 Elicits the Prolonged Blockade of Voltage-Gated Sodium Channels in Nociceptive Trigeminal Ganglion Neurons [mdpi.com]
- 7. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of local anesthetic QX-314 on the membrane properties of hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular effects of QX-314 and Cs+ in hippocampal pyramidal neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-ethyl lidocaine (QX-314) protects striatal neurons against ischemia: an in vitro electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. axolbio.com [axolbio.com]
- 15. Patch Clamp Protocol [labome.com]
A Comparative Guide to the Specificity of TRPV1-Mediated QX-314 Uptake
The targeted delivery of drugs to specific cell populations is a cornerstone of modern therapeutic development. One promising strategy for achieving selective neuronal blockade involves the use of the membrane-impermeant lidocaine (B1675312) derivative, QX-314. Its entry into neurons is facilitated by the opening of large-pore ion channels, with a primary focus on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is predominantly expressed in nociceptive sensory neurons.[1][2] This guide provides a comprehensive assessment of the specificity of TRPV1-mediated QX-314 uptake, comparing it with alternative entry pathways and presenting supporting experimental data for researchers, scientists, and drug development professionals.
Mechanism of TRPV1-Mediated QX-314 Uptake
TRPV1 is a non-selective cation channel activated by a variety of stimuli, including heat, low pH, and chemical agonists like capsaicin (B1668287).[3][4] Upon activation, the channel pore opens, allowing for the influx of cations, including the permanently charged QX-314 molecule. Once inside the neuron, QX-314 blocks voltage-gated sodium channels from the intracellular side, leading to a selective inhibition of neuronal excitability.[5][6] This targeted approach aims to produce long-lasting analgesia with minimal off-target effects.[2][7]
Comparative Analysis of QX-314 Uptake Pathways
While TRPV1 is the primary intended gateway for QX-314, research has revealed the existence of alternative uptake routes, particularly through other TRP channels and even via TRP-independent mechanisms under certain conditions. The following tables summarize the quantitative data from comparative studies.
Table 1: Comparison of QX-314 Uptake via Different TRP Channels
| Channel | Activator | Cell Type | Method of Measurement | Key Findings |
| TRPV1 | Capsaicin | DRG neurons, HEK-293 cells | Patch-clamp, Calcium imaging, LC-MS/MS | Efficient QX-314 uptake leading to sodium channel block and analgesia.[5][8] |
| TRPA1 | AITC (Allyl isothiocyanate), Bupivacaine (B1668057) | HEK-293 cells, N1E-115 cells | Patch-clamp, LC-MS/MS | QX-314 can permeate TRPA1 channels upon activation.[9] However, bupivacaine-induced uptake was not significantly different between control and TRPA1-expressing cells. |
| TRPM8 | Menthol (B31143) | DRG neurons | Behavioral (thermal latency) | Co-application of menthol and QX-314 resulted in analgesia, but histochemical analysis did not show significant QX-314 accumulation in DRG neurons compared to the capsaicin group.[8] |
Table 2: TRPV1-Dependent vs. TRP-Independent QX-314 Uptake
| Condition | Cell Type | Method of Measurement | Key Findings |
| Low Concentration Local Anesthetics + TRPV1 Agonist | DRG neurons, Sciatic nerve in vivo | Compound Action Potential (CAP) recordings, Behavioral (pinch and heat stimuli) | Co-application of low-dose lidocaine (as a TRPV1 agonist) with QX-314 produces a selective and long-lasting sensory nerve block.[2][7] |
| High Concentration Local Anesthetics | N1E-115 cells, HEK-293 cells, DRG neurons | LC-MS/MS | High concentrations of bupivacaine (3 mM) and lidocaine (10 mM) induce QX-314 uptake in a TRP-channel independent manner.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess QX-314 uptake.
Protocol 1: In Vitro QX-314 Uptake Assay using LC-MS/MS
This protocol is adapted from studies investigating QX-314 accumulation in cultured cells.[10]
-
Cell Culture: Plate cells (e.g., HEK-293, N1E-115, or primary DRG neurons) on poly-D-lysine coated 6-well dishes and grow to confluence.
-
Incubation: Incubate the cells with 0.5 mM QX-314 and the desired channel activator (e.g., 100 µM AITC for TRPA1, or varying concentrations of bupivacaine/lidocaine) for 10 minutes.
-
Washing: Carefully wash the cells four times with 2 mL of Phosphate-Buffered Saline (PBS) to remove extracellular QX-314.
-
Cell Lysis: Add 500 µL of lysis buffer (0.1 M HCl with 1% Triton X-100) to each well and incubate for 5 minutes to lyse the cells.
-
Sample Preparation: Centrifuge the lysate at 10,000 x g and collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the intracellular concentration of QX-314 using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).
Protocol 2: Patch-Clamp Electrophysiology for Assessing QX-314 Permeation
This protocol is based on methods used to measure ion currents through TRP channels.[10][9]
-
Cell Preparation: Use HEK-293 cells expressing the human TRP channel of interest (e.g., TRPV1 or TRPA1) or primary DRG neurons.
-
Recording Setup: Perform whole-cell patch-clamp recordings.
-
Solutions:
-
External Solution: For measuring QX-314 currents, use a solution where QX-314 is the only extracellular cation.
-
Internal Solution: Use a standard internal solution (e.g., containing 135 mM N-methyl-D-glucamine, 5 mM EGTA, and 10 mM HEPES, pH adjusted to 7.2 with HCl).
-
-
Data Acquisition: Record currents in response to the application of a channel activator (e.g., 100 µM AITC for TRPA1). Inward currents in the presence of external QX-314 indicate its permeation through the channel.
Visualizing the Pathways
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.
Caption: TRPV1 activation by various stimuli leads to QX-314 uptake and subsequent blockade of sodium channels.
Caption: Workflow for assessing QX-314 uptake in vitro.
Conclusion
The specificity of QX-314 uptake is critically dependent on the experimental conditions. While TRPV1 activation provides a relatively specific pathway for delivering QX-314 into nociceptive neurons, particularly at lower concentrations of co-administered local anesthetics, it is not the sole route of entry. Both TRPA1 and, to a lesser extent, TRPM8 have been implicated in QX-314 permeation.[8] Furthermore, at high concentrations, local anesthetics such as bupivacaine and lidocaine can induce a non-selective, TRP-independent uptake of QX-314. These findings have significant implications for the development of targeted analgesic therapies. Future research should focus on optimizing the delivery method to enhance the specificity of TRPV1-mediated uptake and minimize off-target effects, potentially by exploring more selective TRPV1 agonists or novel delivery systems. The expression of TRPV1, but not TRPA1, has also been associated with QX-314-induced cytotoxicity, a factor that warrants careful consideration in therapeutic applications.[9]
References
- 1. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1: Receptor structure, activation, modulation and role in neuro-immune interactions and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the transport of QX-314 through TRPA1, TRPM8, and TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bupivacaine-induced cellular entry of QX-314 and its contribution to differential nerve block - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nerve Block Duration: QX-314 Versus Bupivacaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the nerve block duration profiles of QX-314, a quaternary lidocaine (B1675312) derivative, and bupivacaine (B1668057), a conventional local anesthetic. The following sections present a detailed analysis of their performance based on experimental data, outlining the methodologies employed in key studies and illustrating the underlying mechanisms and workflows.
Quantitative Data Summary
The duration of nerve blockade induced by QX-314 and bupivacaine has been evaluated in various preclinical models. The data consistently demonstrates that QX-314, particularly when combined with other agents, can produce a significantly longer-lasting anesthetic effect compared to bupivacaine alone.
Sciatic Nerve Block in Rats
| Agent(s) | Concentration(s) | Effective Sensory Block Duration (hours) | Effective Motor Block Duration (hours) | Reference |
| Bupivacaine | 0.5% | 4 | Not specified | [1][2] |
| QX-314 + Bupivacaine | 0.9% + 0.5% | 10.1 ± 0.8 | 9.0 (model prediction) | [3] |
| QX-314 + Bupivacaine | 1.5% + 0.3% | 16.9 (model prediction) | 14.9 (model prediction) | [3] |
| Bupivacaine | 0.5% | ~2 | ~2 | [4] |
| QX-314 + Bupivacaine | 0.5% + 0.5% | 12 (mechanical) / 9 (thermal) | 6 | [4] |
Perineural Injection in Rodents (Sensory and Motor Blockade)
| Agent(s) | Concentration(s) | Nociceptive Block Duration (hours) | Motor Block Duration (hours) | Animal Model | Reference |
| Lidocaine + QX-314 | 1% + 0.2% | >2 | Transient | Rodents | [5][6] |
| Lidocaine + QX-314 | 2% + 0.2% | ~9 | Transient | Rodents | [5][6] |
| Lidocaine + QX-314 + Capsaicin | 1% + 0.2% + 0.05% | 5 (complete), fully recovered after 12 | ~2 | Rodents | [5] |
Intradermal and Tail-Flick Tests
| Agent | Concentration | Blockade Duration (minutes) | Test Model | Animal Model | Reference |
| QX-314 | 70 mM | 650 ± 171 | Intradermal wheal | Guinea Pig | [7] |
| Lidocaine | 70 mM | 100 ± 24 | Intradermal wheal | Guinea Pig | [7] |
| QX-314 | Not Specified | 540 ± 134 | Tail-flick | Mouse | [7] |
| Lidocaine | Not Specified | 50 ± 11 | Tail-flick | Mouse | [7] |
Intravenous Regional Anesthesia (IVRA) in Rats
| Agent | Concentration | IVRA Duration (hours) | Onset Time (minutes) | Reference |
| QX-314 | 0.5% | 2.5 ± 0.7 | 10.4 ± 2.7 | [8] |
| Lidocaine | 0.5% | 0.3 ± 0.2 | 1.0 ± 0.0 | [8] |
| QX-314 | 1% | 4.5 ± 0.8 | Not specified | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of QX-314 and bupivacaine.
Sciatic Nerve Blockade in Rats
-
Objective: To assess the duration of sensory and motor nerve blockade following perineural injection.
-
Subjects: Adult male Sprague-Dawley rats.
-
Procedure:
-
Rats are anesthetized, and the sciatic nerve is located.
-
A specific volume (e.g., 0.2 mL) of the test solution (QX-314, bupivacaine, or a combination) is injected in the vicinity of the sciatic nerve.[1][2]
-
Sensory Block Assessment: The paw withdrawal latency in response to a thermal stimulus (e.g., radiant heat) or the withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured at predetermined time intervals. A significant increase in latency or threshold indicates a sensory block.
-
Motor Block Assessment: Motor function is evaluated using a scoring system based on the animal's ability to walk and bear weight on the affected limb. A score of 0 may indicate normal function, while higher scores indicate varying degrees of motor impairment.
-
The duration of the block is defined as the time from injection until the sensory and motor functions return to baseline levels.
-
Guinea Pig Intradermal Wheal Assay
-
Objective: To determine the duration of cutaneous analgesia.
-
Subjects: Guinea pigs.
-
Procedure:
-
The dorsal skin of the guinea pig is shaved.
-
A small volume of the test agent (e.g., 70 mM QX-314 or lidocaine) is injected intradermally to form a wheal.[7]
-
The cutaneous trunci muscle reflex (a twitch of the skin in response to a pinprick) is tested at the center of the wheal at regular intervals.
-
The duration of the block is the time until the reflex returns to normal.[7]
-
Mouse Tail-Flick Test
-
Objective: To measure the duration of sensory blockade in the tail.
-
Subjects: Mice.
-
Procedure:
-
A small volume of the test solution is injected subcutaneously into the tail.[7]
-
The distal portion of the tail is subjected to a noxious thermal stimulus (e.g., radiant heat or hot water).
-
The latency to flick the tail away from the heat source is recorded.
-
A significant increase in the tail-flick latency indicates an effective sensory block. The duration is the time until the latency returns to the pre-injection baseline.[9]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: QX-314 Entry into Nociceptors
QX-314 is a permanently charged molecule and cannot readily cross the cell membrane. Its entry into nociceptors is facilitated by the opening of large-pore channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[10] Local anesthetics like bupivacaine and lidocaine, as well as capsaicin, can activate these channels, allowing QX-314 to enter the neuron and block voltage-gated sodium channels from the inside, leading to a prolonged nerve block.[6][11]
Caption: Proposed mechanism of QX-314 action facilitated by bupivacaine.
Experimental Workflow for Assessing Nerve Block Duration
The typical workflow for evaluating the duration of a nerve block in a preclinical setting involves several key steps, from animal preparation to data analysis.
Caption: General experimental workflow for in vivo nerve block assessment.
References
- 1. The quaternary lidocaine derivative QX-314 in combination with bupivacaine for long-lasting nerve block: Efficacy, toxicity, and the optimal formulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The quaternary lidocaine derivative QX-314 in combination with bupivacaine for long-lasting nerve block: Efficacy, toxicity, and the optimal formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The quaternary lidocaine derivative QX-314 in combination with bupivacaine for long-lasting nerve block: Efficacy, toxicity, and the optimal formulation in rats | PLOS One [journals.plos.org]
- 4. Bupivacaine-induced cellular entry of QX-314 and its contribution to differential nerve block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Quaternary Lidocaine Derivative QX-314 Produces Long-Lasting Intravenous Regional Anesthesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bupivacaine-induced cellular entry of QX-314 and its contribution to differential nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lidocaine N-ethyl Bromide: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of Lidocaine N-ethyl bromide, a quaternary derivative of lidocaine, designed for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous chemical, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, its disposal must be managed in a controlled and compliant manner to mitigate risks to personnel and the environment. The primary recommendation for disposal is to use an approved waste disposal plant.[1]
I. Immediate Safety Precautions and Spill Management
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, eye protection, and face protection.[1] In the event of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[1] Avoid generating dust and ensure the area is well-ventilated.
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste are critical first steps in the disposal process.
-
Hazardous Waste Determination: this compound should be treated as hazardous waste. All containers used for accumulation must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[3]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be segregated from other chemicals to prevent potentially dangerous reactions.[4]
III. Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for disposing of this compound waste in a laboratory setting.
1. Waste Collection and Containerization:
- Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
- Place the waste into a designated, chemically compatible, and leak-proof container.[4][5] The container must be kept tightly closed when not in use.[1]
2. Labeling:
- Affix a hazardous waste label to the container. The label must include:
- The words "Hazardous Waste"[3]
- The full chemical name: "this compound"
- The associated hazards (e.g., "Irritant," "Toxic")[6]
- The accumulation start date.
3. Storage:
- Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is secure and well-ventilated.[3]
- The storage area should be away from heat and sources of ignition.[7]
4. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
- Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.
- Disposal must be in accordance with all local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]
Important Note: Never dispose of this compound down the drain or in the regular trash.[4] This can lead to environmental contamination and is a violation of regulatory standards.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, general regulatory requirements for hazardous waste generators provide quantitative limits. The following table summarizes the generator status based on the quantity of hazardous waste generated per month, as defined by the EPA.[3]
| Generator Status | Monthly Hazardous Waste Generation |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg |
| Large Quantity Generator (LQG) | ≥ 1,000 kg |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The focus is on the safe and compliant handling of the chemical waste post-experimentation.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 99+%, Thermo Scientific Chemicals 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. hmdb.ca [hmdb.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
